Product packaging for Batabulin Sodium(Cat. No.:CAS No. 195533-98-3)

Batabulin Sodium

Cat. No.: B1684090
CAS No.: 195533-98-3
M. Wt: 393.24 g/mol
InChI Key: UWPXRVDIKGZQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Batabulin Sodium is the sodium salt form of batabulin, a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity. Batabulin covalently binds to and selectively modifies the beta 1, beta 2, beta 3, and beta 4 isotypes of beta tubulin at a conserved cysteine residue, resulting in disruption of microtubule polymerization, collapse of the cytoskeleton, an increase in chromosomal ploidy, cell cycle arrest, and tumor cell apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6F6NNaO3S B1684090 Batabulin Sodium CAS No. 195533-98-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(3-fluoro-4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6NO3S.Na/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19;/h2-4H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPXRVDIKGZQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173231
Record name Batabulin Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195533-98-3
Record name Batabulin Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batabulin Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATABULIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G04B77F772
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Effects of Batabulin Sodium on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism and cellular effects of Batabulin Sodium, a potent microtubule-destabilizing agent. The information presented herein is intended to support research and development efforts in oncology and related fields by offering detailed insights into the compound's interaction with tubulin, its impact on microtubule dynamics, and the downstream consequences for cancer cells.

Core Mechanism of Action: Covalent Modification of β-Tubulin

This compound (also known as T138067) exerts its potent anti-tumor activity by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1]

The primary mechanism of this compound involves its covalent and selective binding to a specific subset of β-tubulin isotypes.[2][3] This irreversible binding occurs at a conserved cysteine residue, Cys-239, which is present in the βI, βII, and βIV tubulin isotypes.[2] This covalent modification disrupts the normal process of microtubule polymerization, leading to a net depolymerization and collapse of the microtubule network.[2][3] This disruption of microtubule dynamics is the initiating event that triggers the subsequent cellular responses.

The binding of Batabulin occurs at or near the colchicine-binding site on β-tubulin, a region known to be critical for the regulation of microtubule assembly.[4][5] By modifying this site, Batabulin effectively prevents the tubulin dimers from incorporating into growing microtubules, thereby shifting the equilibrium towards depolymerization.

dot

Batabulin This compound CovalentBond Covalent Modification Batabulin->CovalentBond betaTubulin β-Tubulin (Isotypes I, II, IV) Cys239 Cys-239 betaTubulin->Cys239 contains Cys239->CovalentBond Polymerization Microtubule Polymerization CovalentBond->Polymerization Inhibits Depolymerization Microtubule Depolymerization

Figure 1: Mechanism of Batabulin's covalent binding to β-tubulin.

Quantitative Analysis of this compound's Effects

The disruption of microtubule dynamics by this compound translates into potent cytotoxic effects against a variety of cancer cell lines. The following tables summarize the available quantitative data on its impact on cell viability, cell cycle progression, and apoptosis induction.

Table 1: In Vitro Cytotoxicity of this compound (T138067) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MCF7Breast AdenocarcinomaData Not Available
CCRF-CEMAcute Lymphoblastic LeukemiaData Not Available[3]
VariousSkin, Bone, Breast, Colon, Prostate, Lung, Stomach, Brain, Liver, Leukemia200 - 1000[Note: Data for STK899704, a novel tubulin inhibitor, is provided for context as specific comprehensive IC50 tables for Batabulin are not readily available in the searched literature.][6]

Table 2: Effect of this compound (T138067) on Cell Cycle Distribution in MCF7 Cells

Treatment Concentration (nM)Duration (hours)% Cells in G2/M Phase% Tetraploid (4n) CellsReference
30 - 30024Not Specified~25-30%[2][3]

Table 3: Induction of Apoptosis by this compound (T138067) in MCF7 Cells

Treatment Concentration (nM)Duration (hours)% Apoptotic CellsReference
30 - 30024 - 48~25-30%[2][3]
10048~50-80%[2]

Signaling Pathways and Cellular Consequences

The disruption of the microtubule network by this compound initiates a cascade of signaling events that culminate in cell cycle arrest and apoptosis.

By dismantling the mitotic spindle, this compound activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before proceeding to anaphase.[4] The sustained activation of the SAC prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins for degradation, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][3] This is evidenced by the accumulation of cells with a 4n DNA content.

Prolonged mitotic arrest is a potent trigger for apoptosis. While the precise signaling cascade initiated by this compound has not been fully elucidated, the general pathway for microtubule-disrupting agents involves the activation of stress-activated protein kinases and the modulation of Bcl-2 family proteins.

Key signaling molecules implicated in apoptosis following microtubule disruption include:

  • c-Jun N-terminal Kinase (JNK): A stress-activated protein kinase that can be activated by cytoskeletal damage.[7]

  • p53: A tumor suppressor protein that plays a central role in sensing cellular stress and inducing apoptosis.

  • Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak, Noxa) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that regulate mitochondrial outer membrane permeabilization and the release of cytochrome c.[7][8]

The disruption of microtubules can lead to the release of pro-apoptotic proteins that are normally sequestered on the microtubule network, further tipping the balance towards cell death.[1] Ultimately, the activation of effector caspases, such as caspase-3, leads to the execution of the apoptotic program.

dot

Batabulin This compound Microtubule Microtubule Disruption Batabulin->Microtubule SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC JNK JNK Activation Microtubule->JNK G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Leads to p53 p53 Activation JNK->p53 Bcl2 Bcl-2 Family Modulation p53->Bcl2 Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis

Figure 2: Signaling pathway from microtubule disruption to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics and cellular fate.

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340-350 nm.[9][10]

  • Materials:

    • Lyophilized porcine brain tubulin (>97% pure)

    • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP)

    • This compound stock solution (in DMSO)

    • Temperature-controlled microplate reader

  • Procedure:

    • Reconstitute tubulin in G-PEM buffer to a final concentration of 4.0 mg/mL. Keep on ice.

    • In a pre-chilled 96-well plate, add G-PEM buffer, this compound at various concentrations (or DMSO as a vehicle control), and finally the tubulin solution.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of the absorbance increase in the presence of this compound indicates inhibition of tubulin polymerization.

dot

Start Start Prepare Prepare Reagents (Tubulin, Buffer, Batabulin) Start->Prepare Mix Mix on Ice in 96-well Plate Prepare->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Measure Measure Absorbance (340 nm) over Time Incubate->Measure Analyze Analyze Data (Plot Abs vs. Time) Measure->Analyze End End Analyze->End

Figure 3: Workflow for the in vitro tubulin polymerization assay.

This technique allows for the direct visualization of the microtubule network within cells treated with this compound.

  • Principle: Cells are fixed and permeabilized, and then microtubules are labeled with a primary antibody specific to α- or β-tubulin, followed by a fluorescently-labeled secondary antibody.[11][12]

  • Materials:

    • Cancer cells grown on coverslips

    • This compound

    • Fixation solution (e.g., ice-cold methanol or paraformaldehyde)

    • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

    • Blocking buffer (e.g., PBS with 1% BSA)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

    • DAPI or Hoechst for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Treat cells with this compound at desired concentrations and for various durations.

    • Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with Triton X-100 for 10 minutes.

    • Block with BSA for 30-60 minutes.

    • Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS and incubate with the fluorescent secondary antibody and a nuclear stain for 1 hour in the dark.

    • Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.

  • Data Analysis: Observe changes in the microtubule network architecture. In Batabulin-treated cells, expect to see a diffuse tubulin staining and a loss of the filamentous network compared to the well-defined network in control cells.

Flow cytometry is a powerful tool for quantifying the effects of this compound on cell cycle progression and apoptosis.

  • Principle for Cell Cycle: Cells are fixed, treated with RNase, and stained with a DNA-intercalating dye like propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1][13]

  • Principle for Apoptosis: Apoptotic cells are identified by staining with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells) and a viability dye like PI or 7-AAD (which enters cells with compromised membranes, characteristic of late apoptosis and necrosis).[14]

  • Materials:

    • This compound-treated and control cells

    • Fixation solution (e.g., 70% ethanol)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Annexin V-FITC and PI apoptosis detection kit

    • Flow cytometer

  • Procedure for Cell Cycle Analysis:

    • Harvest and wash cells.

    • Fix cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash cells to remove ethanol and resuspend in PBS.

    • Add RNase A and PI staining solution and incubate in the dark for 30 minutes.

    • Analyze by flow cytometry, exciting at 488 nm and measuring emission at ~617 nm.

  • Procedure for Apoptosis Analysis:

    • Harvest and wash cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

    • Analyze immediately by flow cytometry, measuring FITC (early apoptosis) and PI (late apoptosis/necrosis) fluorescence.

  • Data Analysis: Use appropriate software to gate cell populations and quantify the percentage of cells in each phase of the cell cycle or the percentage of apoptotic cells.

dot

cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Analysis Harvest_CC Harvest & Wash Cells Fix_CC Fix with 70% Ethanol Harvest_CC->Fix_CC Stain_CC Stain with PI & RNase A Fix_CC->Stain_CC Analyze_CC Analyze by Flow Cytometry Stain_CC->Analyze_CC Harvest_A Harvest & Wash Cells Stain_A Stain with Annexin V & PI Harvest_A->Stain_A Analyze_A Analyze by Flow Cytometry Stain_A->Analyze_A Start Treat Cells with Batabulin Start->Harvest_CC Start->Harvest_A

Figure 4: Workflow for flow cytometry-based cell cycle and apoptosis assays.

Conclusion and Future Directions

This compound is a potent microtubule-destabilizing agent with a well-defined mechanism of action involving the covalent modification of β-tubulin. This leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other novel microtubule-targeting agents.

Future research should focus on:

  • Elucidating the specific signaling pathways that are activated by this compound in different cancer types to identify potential biomarkers of response and mechanisms of resistance.

  • Conducting comprehensive quantitative studies to determine the IC50 values of this compound across a broad panel of cancer cell lines, including those with known resistance mechanisms to other microtubule inhibitors.

  • Investigating the potential for synergistic combinations of this compound with other anti-cancer therapies.

A deeper understanding of the intricate interplay between this compound and the microtubule network will undoubtedly pave the way for more effective and targeted cancer therapies.

References

Batabulin Sodium: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batabulin sodium, a synthetic pentafluorophenylsulfonamide, is an antineoplastic agent that has demonstrated significant potential in overcoming multidrug resistance in cancer. This technical guide provides an in-depth overview of the identification and validation of its molecular target. Batabulin covalently modifies β-tubulin, a key component of microtubules, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis. This document details the experimental methodologies employed to elucidate this mechanism, presents quantitative data on its efficacy, and visualizes the key pathways and workflows involved in its characterization.

Target Identification: β-Tubulin

The primary molecular target of this compound has been unequivocally identified as β-tubulin.[1][2] This was determined through a series of biochemical and molecular biology experiments.

Covalent Modification of β-Tubulin

Batabulin binds covalently and selectively to a subset of β-tubulin isotypes.[1][2] The covalent modification occurs at a conserved cysteine residue, Cys-239, which is present in the β1, β2, and β4 tubulin isotypes.[1][3] This specific interaction was identified through experiments involving radiolabeled Batabulin and subsequent peptide sequencing of the modified tubulin.[3] The pentafluorophenyl ring of Batabulin undergoes a nucleophilic aromatic substitution with the thiol group of Cys-239, forming an irreversible covalent bond.[4] This selective covalent binding is a novel mechanism among tubulin-targeting agents.[4]

Competition experiments have shown that the binding of Batabulin to β-tubulin occurs at or near the colchicine-binding site.[3] Pre-incubation with colchicine was found to prevent the binding of radiolabeled Batabulin to purified brain tubulin in a concentration-dependent manner.[3]

Experimental Workflow for Target Identification

The workflow for identifying β-tubulin as the target of Batabulin involved a multi-pronged approach, combining affinity labeling, mass spectrometry, and competitive binding assays.

G phenotypic_screening Phenotypic Screening (Cell Morphology Changes, Mitotic Arrest) hypothesis Hypothesis: Target is involved in microtubule function phenotypic_screening->hypothesis radiolabeled_batabulin Synthesis of Radiolabeled Batabulin ([3H]-T138067) incubation Incubation with Cell Lysates or Purified Tubulin radiolabeled_batabulin->incubation sds_page SDS-PAGE Separation of Proteins incubation->sds_page autoradiography Autoradiography to Detect Radiolabeled Protein Band sds_page->autoradiography protein_identification Protein Band Excision & Mass Spectrometry (MS) Identification autoradiography->protein_identification beta_tubulin β-Tubulin protein_identification->beta_tubulin Identifies β-tubulin proteolytic_digestion Proteolytic Digestion of Batabulin-Tubulin Adduct hplc HPLC Separation of Peptides proteolytic_digestion->hplc edman_degradation Edman Degradation Sequencing of Radioactive Peptide hplc->edman_degradation cys239 Identification of Cys-239 as the Covalent Binding Site edman_degradation->cys239

Caption: Experimental workflow for the identification of Batabulin's molecular target.

Target Validation: Demonstrating the Consequences of β-Tubulin Binding

Validation of β-tubulin as the legitimate target of Batabulin was achieved by demonstrating that the compound's effects on cellular processes are a direct consequence of its interaction with and inhibition of tubulin polymerization.

Inhibition of Tubulin Polymerization

Batabulin disrupts the polymerization of tubulin into microtubules.[1][2] This has been demonstrated in cell-free in vitro assays using purified tubulin. The inhibitory effect of Batabulin on tubulin polymerization can be quantified by measuring the change in turbidity or fluorescence over time.

Cellular Effects

The disruption of microtubule dynamics by Batabulin leads to a cascade of cellular events, including:

  • Cytoskeletal Collapse: Cells treated with Batabulin exhibit significant changes in morphology, indicative of a collapse of the cytoskeleton.[1][2]

  • Cell Cycle Arrest: Batabulin treatment causes cells to arrest in the G2/M phase of the cell cycle.[1] In MCF7 cells, treatment with 30-300 nM Batabulin for 24 hours resulted in approximately 25-30% of cells having a tetraploid (4n) DNA content, which is characteristic of G2/M arrest.[1]

  • Apoptosis: Following cell cycle arrest, Batabulin induces programmed cell death (apoptosis).[1] In MCF7 cells, treatment with 30-300 nM Batabulin for 24-48 hours resulted in 25-30% of cells undergoing apoptosis. After a 48-hour exposure to 100 nM Batabulin, approximately 50-80% of the cell population was apoptotic.[1]

Quantitative Data

The potency of Batabulin has been evaluated across various cancer cell lines, and its efficacy has been demonstrated in preclinical in vivo models.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of Batabulin have been determined in a range of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)
CCRF-CEMLeukemiaData not specified
MCF7Breast CancerData not specified
Various Glioma Cell LinesBrain Cancer7,600 - 17,200
HeLaCervical Cancer1.2 (for a derivative)
HepG2Liver CancerData not specified
SGC-7901Gastric CancerData not specified
T47DBreast Cancer2.2 - 3.03 (for derivatives)
MDA-MB-231Breast Cancer11.9 (for a derivative)

Note: Some IC50 values are for derivatives of Batabulin, as indicated. Data for some cell lines were mentioned in the context of Batabulin's effects without specific IC50 values being provided in the search results.

In Vivo Efficacy

In vivo studies using xenograft models in athymic nude mice have demonstrated the anti-tumor activity of Batabulin. In a study with drug-sensitive CCRF-CEM tumors, intraperitoneal injections of Batabulin at 40 mg/kg, once per week on days 5, 12, and 19, impaired tumor growth.[1] Notably, Batabulin has shown efficacy against multidrug-resistant tumor xenografts.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the study of Batabulin.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm or by an increase in fluorescence of a dye like DAPI that preferentially binds to polymerized tubulin.[5][6][7][8]

Protocol Outline:

  • Reagent Preparation:

    • Thaw purified tubulin, GTP stock solution, and polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol) on ice.[9]

    • Prepare a 1x polymerization buffer with 1 mM GTP.[5][6]

    • Prepare serial dilutions of Batabulin in the polymerization buffer.

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add the Batabulin dilutions.

    • Add the tubulin solution to each well to initiate the polymerization reaction. A typical final tubulin concentration is around 40 µM.[9]

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.[5]

    • Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).[5][6]

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

    • The IC50 value can be determined as the concentration of Batabulin that inhibits the maximum rate of polymerization by 50% compared to a vehicle control.[9]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere and recover overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of Batabulin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[10]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the log of Batabulin concentration to determine the IC50 value.

In Vivo Xenograft Model

Xenograft models are used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol Outline:

  • Cell Implantation:

    • Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth:

    • Tumors are allowed to grow to a palpable size.

  • Treatment:

    • Mice are randomized into control and treatment groups.

    • Batabulin is administered via a specified route (e.g., intraperitoneal injection) and schedule.[1]

  • Monitoring:

    • Tumor volume is measured regularly using calipers.

    • Animal body weight and general health are monitored.

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways

The interaction of Batabulin with β-tubulin initiates a signaling cascade that culminates in apoptosis.

G cluster_0 Molecular Interaction cluster_1 Cellular Consequences Batabulin This compound beta_tubulin β-Tubulin (Cys-239) Batabulin->beta_tubulin Covalent Binding microtubule_polymerization Microtubule Polymerization beta_tubulin->microtubule_polymerization microtubule_dynamics Disruption of Microtubule Dynamics mitotic_spindle Defective Mitotic Spindle microtubule_dynamics->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Signaling pathway of Batabulin leading to apoptosis.

Conclusion

The identification and validation of β-tubulin as the molecular target of this compound have been robustly established through a combination of biochemical, cellular, and in vivo studies. Its unique mechanism of covalent modification of Cys-239 in specific β-tubulin isotypes distinguishes it from other tubulin-targeting agents and provides a strong rationale for its development as an anticancer therapeutic, particularly for tumors exhibiting multidrug resistance. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development.

References

The Pharmacokinetics of T138067: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Preclinical Evaluation of a Novel Tubulin-Binding Agent

This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of T138067 (also known as Batabulin), a potent antitumor agent. This document is intended for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, preclinical efficacy, and the methodologies employed in its evaluation. While specific quantitative pharmacokinetic data for T138067 is not publicly available, this guide furnishes detailed experimental protocols for key preclinical studies and outlines standard procedures for pharmacokinetic analysis of similar small molecule anticancer drugs.

Introduction to T138067

T138067 is a synthetic, small molecule, antimitotic agent that has demonstrated significant efficacy against multidrug-resistant (MDR) tumors.[1][2][3] Its primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division. By covalently binding to a specific cysteine residue on β-tubulin, T138067 effectively inhibits the formation of the mitotic spindle, leading to cell-cycle arrest and subsequent apoptosis.[1][2][3] A key feature of T138067 is its ability to overcome common mechanisms of drug resistance, making it a compound of interest for the treatment of refractory cancers.[1][2][3]

Pharmacokinetics of T138067

A thorough review of publicly available scientific literature, clinical trial databases, and regulatory documents reveals a lack of specific quantitative pharmacokinetic data for T138067. The tables below summarize the status of available data for key pharmacokinetic parameters.

Table 1: Human Pharmacokinetic Parameters for T138067
ParameterValue
Cmax (Maximum Plasma Concentration)Data Not Available
Tmax (Time to Maximum Concentration)Data Not Available
AUC (Area Under the Curve)Data Not Available
t1/2 (Half-life)Data Not Available
CL (Clearance)Data Not Available
Vd (Volume of Distribution)Data Not Available
Bioavailability Data Not Available
Table 2: Preclinical (Rodent) Pharmacokinetic Parameters for T138067
ParameterValue
Cmax Data Not Available
Tmax Data Not Available
AUC Data Not Available
t1/2 Data Not Available
CL Data Not Available
Vd Data Not Available

In the absence of specific data for T138067, the following sections describe the standard experimental protocols used to characterize the absorption, distribution, metabolism, and excretion (ADME) of small molecule tubulin inhibitors.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of T138067 and provides representative protocols for pharmacokinetic studies.

In Vitro Efficacy and Mechanism of Action Assays

This assay is fundamental to understanding the direct effect of T138067 on its molecular target.

  • Objective: To determine the inhibitory effect of T138067 on the polymerization of tubulin into microtubules.

  • Methodology:

    • Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.[4]

    • The tubulin solution is incubated with various concentrations of T138067 or control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).

    • The mixture is transferred to a pre-warmed 96-well plate, and tubulin polymerization is monitored over time at 37°C by measuring the increase in fluorescence or turbidity (light scattering at 340-350 nm) in a microplate reader.[4][5][6]

    • The extent of inhibition is quantified by comparing the polymerization curves of treated samples to untreated controls.[4]

These assays assess the effect of T138067 on the survival and proliferation of cancer cells.

  • Objective: To determine the concentration of T138067 that inhibits cell growth by 50% (IC50).

  • Methodology (MTT Assay):

    • Cancer cells (e.g., MCF7, and their multidrug-resistant counterparts) are seeded in 96-well plates and allowed to adhere overnight.[7][8][9]

    • Cells are then treated with a range of concentrations of T138067 for a specified period (e.g., 48-72 hours).[7]

    • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[7][10]

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7][10]

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized solvent).[7][8][9]

    • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570-590 nm.[7]

    • The IC50 value is calculated from the dose-response curve.[9]

In Vivo Efficacy Studies

This model is crucial for evaluating the antitumor activity of T138067 in a living organism.

  • Objective: To assess the in vivo efficacy of T138067 in inhibiting the growth of human tumors.

  • Methodology:

    • Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[11][12][13]

    • Human cancer cells (e.g., sensitive and multidrug-resistant cell lines) are injected subcutaneously into the flanks of the mice.[11][14][15]

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.[11][14]

    • T138067 is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[3] The control group receives a vehicle control.

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[11]

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[14]

Representative Pharmacokinetic Study Protocols

The following are general protocols for assessing the ADME properties of small molecule anticancer drugs, which would be applicable to T138067.

  • Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

  • Methodology:

    • The test compound (T138067) is incubated with liver microsomes (from human or relevant preclinical species) in the presence of NADPH-regenerating system cofactors.[16][17][18][19]

    • The reaction is initiated by the addition of the cofactors and incubated at 37°C.

    • Aliquots are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).

    • The samples are then processed (e.g., centrifuged to precipitate proteins) and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[17]

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[16]

  • Objective: To determine the pharmacokinetic profile of a compound after administration to a preclinical species.

  • Methodology:

    • The test compound is administered to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).[20][21][22][23]

    • Serial blood samples are collected at predetermined time points via a cannulated vessel or tail vein.[20][23][24]

    • Plasma is separated from the blood samples and stored frozen until analysis.

    • The concentration of the compound in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.

    • The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using pharmacokinetic modeling software.[24]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the evaluation and mechanism of action of T138067.

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Select Immunocompromised Mice cells Culture Human Tumor Cells (Sensitive & MDR strains) start->cells implant Subcutaneous Implantation of Tumor Cells cells->implant growth Allow Tumors to Reach Palpable Size implant->growth randomize Randomize Mice into Groups (Control & Treatment) growth->randomize administer Administer T138067 or Vehicle Control randomize->administer monitor Monitor Tumor Volume & Body Weight administer->monitor endpoint Endpoint Reached (Tumor size in control group) monitor->endpoint Regularly data_analysis Compare Tumor Growth (Treated vs. Control) endpoint->data_analysis conclusion Determine Antitumor Efficacy data_analysis->conclusion

Figure 1: Workflow for In Vivo Efficacy Testing of T138067 in a Xenograft Model.

T138067_Mechanism_of_Action T138067 T138067 beta_tubulin β-Tubulin (Cys239) T138067->beta_tubulin Covalent Binding microtubule_disruption Inhibition of Microtubule Polymerization beta_tubulin->microtubule_disruption mitotic_spindle Disrupted Mitotic Spindle Formation microtubule_disruption->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Figure 2: Mechanism of Action of T138067 Leading to Apoptosis.

Conclusion

T138067 is a promising antitumor agent with a unique mechanism of action that allows it to overcome multidrug resistance. While detailed pharmacokinetic data remains elusive in the public domain, the available preclinical studies demonstrate its potent in vitro and in vivo activity. The experimental protocols outlined in this guide provide a framework for the evaluation of similar tubulin-binding agents and highlight the key assays necessary for characterizing their preclinical profile. For drug development professionals, the case of T138067 underscores the importance of a comprehensive preclinical data package, including robust pharmacokinetic characterization, to support the advancement of novel cancer therapeutics. Further investigation into the ADME properties of T138067 would be invaluable for a complete understanding of its therapeutic potential.

References

Initial Studies on Batabulin Sodium-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin sodium, also known as T138067, is an antitumor agent that functions as a microtubule-targeting agent. It selectively and covalently binds to a subset of β-tubulin isotypes, specifically at the conserved Cys-239 residue of β1, β2, and β4 isotypes.[1][2] This covalent modification disrupts the polymerization of microtubules, leading to a collapse of the cytoskeleton.[1][2] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Consequently, cells treated with this compound undergo cell cycle arrest, primarily at the G2/M phase.[1][3] Prolonged arrest at this checkpoint ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[1][3] Notably, Batabulin has demonstrated efficacy in preclinical models against multidrug-resistant tumors, suggesting its potential as a valuable therapeutic agent in oncology.[2]

Data Presentation

The following tables summarize the quantitative data from initial preclinical studies on this compound.

Cell LineCell TypeIC50 (µM)AssayExposure Time (hrs)
BEAS-2BHuman Bronchial Epithelium> 40Alamar Blue70
HBL-100Human Breast Epithelium> 40Alamar Blue70
MCF-7Human Breast AdenocarcinomaNot explicitly stated, but apoptosis observed at nM concentrationsApoptosis/Cell Cycle24-48

Table 1: Cytotoxicity of Batabulin (T138067) in Various Cell Lines. [3]

Cell LineConcentration (nM)ParameterResultExposure Time (hrs)
MCF-730 - 300G2/M Arrest~25-30% of cells with 4n DNA content24
MCF-730 - 300Apoptosis25-30%24-48
MCF-7100Apoptosis~50-80%48

Table 2: Effect of Batabulin (T138067) on Cell Cycle and Apoptosis in MCF-7 Cells. [1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the initial studies of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Cell Fixation: Wash the cells with PBS and then fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Cell Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Mandatory Visualization

Batabulin_Sodium_Apoptosis_Pathway cluster_drug_target Cellular Entry and Target Engagement cluster_cytoskeleton Cytoskeletal Disruption cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Intrinsic Apoptosis Pathway Batabulin This compound Tubulin β-Tubulin (Cys-239) Batabulin->Tubulin Covalent Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle G2M_arrest G2/M Phase Arrest Spindle->G2M_arrest Disruption leads to Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) G2M_arrest->Bcl2_family Prolonged arrest induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling Pathway of this compound-Induced Apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_data_analysis Data Analysis and Interpretation start Cancer Cell Lines treatment Treat with this compound (Dose- and Time-response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Bcl-2, Caspases, PARP) treatment->western_blot ic50 Determine IC50 values viability->ic50 quant_apoptosis Quantify Apoptosis and Cell Cycle Arrest apoptosis_assay->quant_apoptosis cell_cycle->quant_apoptosis protein_expression Analyze Protein Expression Changes western_blot->protein_expression mechanism Elucidate Mechanism of Action ic50->mechanism quant_apoptosis->mechanism protein_expression->mechanism

Caption: Experimental Workflow for Studying this compound.

References

Methodological & Application

Application Notes and Protocols for Batabulin Sodium In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin Sodium is a synthetic pentafluorophenylsulfonamide that acts as an antitumor agent by disrupting microtubule polymerization.[1][2] It covalently binds to a conserved cysteine residue (Cys-239) on various β-tubulin isotypes, leading to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][3][4][5] This document provides a detailed protocol for assessing the in vitro cytotoxic effects of this compound on cancer cell lines using a cell viability assay. The MTS assay, a colorimetric method for determining the number of viable cells, is described here due to its simplicity and accuracy.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of tubulin polymerization.[3] By covalently modifying β-tubulin, it prevents the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. The disruption of microtubule dynamics triggers a mitotic checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of the apoptotic cell death pathway.[1]

Experimental Protocols

MTS Cell Viability Assay Protocol

This protocol is designed for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well clear flat-bottom cell culture plates

  • MTS reagent (containing PES)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Stock Solution:

    • This compound is soluble in DMSO, DMF, and Ethanol.[6] Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Store the stock solution at -20°C or -80°C for long-term storage.[7]

  • Treatment of Cells:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent to each well.[1][3][8]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.[1][3][8]

    • After incubation, place the plate on a shaker for a few minutes to ensure uniform color distribution.

    • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%, using a non-linear regression analysis.

Data Presentation

The quantitative data from the cell viability assay should be summarized in a table for clear comparison.

This compound Concentration (nM)Mean Absorbance (490 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0694.4
100.950.0576.0
1000.620.0449.6
10000.250.0320.0
100000.100.028.0

Visualizations

Signaling Pathway of this compound

Batabulin_Pathway Batabulin This compound Tubulin β-Tubulin (Cys-239) Batabulin->Tubulin Covalent Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for this compound Cell Viability Assay

Batabulin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Drug_Prep 2. Prepare this compound Dilutions Cell_Seeding->Drug_Prep Treatment 3. Treat Cells with this compound Drug_Prep->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation MTS_Addition 5. Add MTS Reagent Incubation->MTS_Addition MTS_Incubation 6. Incubate for 1-4h MTS_Addition->MTS_Incubation Abs_Reading 7. Measure Absorbance at 490nm MTS_Incubation->Abs_Reading Data_Analysis 8. Calculate % Viability and IC50 Abs_Reading->Data_Analysis

Caption: Experimental workflow for the this compound cell viability assay.

References

Application Notes and Protocols for Batabulin Sodium in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Batabulin Sodium is a potent anti-tumor agent that targets the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their cellular functions. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. This compound offers a unique mechanism of action by selectively targeting specific β-tubulin isotypes, making it a valuable tool for cancer research and drug development.

Mechanism of Action

This compound acts as a tubulin polymerization inhibitor.[1] It covalently binds to a conserved cysteine residue (Cys-239) present in a subset of β-tubulin isotypes (βI, βII, and βIV).[1] This covalent modification disrupts the structure of the tubulin dimer, rendering it incapable of incorporating into growing microtubules. The sequestration of functional tubulin heterodimers shifts the equilibrium towards microtubule depolymerization, leading to a net loss of microtubule polymer. This disruption of the microtubule network results in the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1]

Applications
  • In vitro Tubulin Polymerization Assays: To quantify the inhibitory effect of this compound on the assembly of purified tubulin into microtubules. This is a primary assay to determine the direct interaction of the compound with its target.

  • Cell-Based Assays: To investigate the downstream cellular consequences of microtubule disruption, including cell cycle arrest, apoptosis, and effects on cell morphology.

  • Structure-Activity Relationship (SAR) Studies: To evaluate the potency of this compound analogs and derivatives in inhibiting tubulin polymerization.

  • High-Throughput Screening (HTS): To identify novel tubulin polymerization inhibitors by using this compound as a reference compound.

Quantitative Data

The inhibitory effect of this compound on tubulin polymerization can be quantified by measuring the concentration required to inhibit 50% of the polymerization activity (IC50).

CompoundTargetAssay TypeIC50
This compoundBovine Brain TubulinIn vitro Turbidimetric Assay~2 µM

This table summarizes the known inhibitory concentration of this compound. The following table provides illustrative data representing the expected outcome of a tubulin polymerization assay with varying concentrations of this compound.

This compound Conc. (µM)% Inhibition of Tubulin Polymerization (Illustrative)
0 (Vehicle Control)0%
0.515%
1.030%
2.050%
5.075%
10.090%

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol describes a method to measure the effect of this compound on the polymerization of purified tubulin by monitoring the change in turbidity (optical density) of the solution.

Materials:

  • Lyophilized Bovine Brain Tubulin (>99% pure)

  • This compound

  • G-PEM Buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)

  • Glycerol

  • Dimethyl Sulfoxide (DMSO)

  • Microplate Spectrophotometer with temperature control

  • 96-well, half-area, clear bottom plates

  • Ice bucket

  • Pipettes and tips

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in G-PEM buffer to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO in G-PEM buffer).

    • Prepare positive controls: Paclitaxel (stabilizer, e.g., 10 µM final concentration) and Colchicine or Nocodazole (destabilizer, e.g., 10 µM final concentration).

  • Assay Setup:

    • Pre-warm the microplate spectrophotometer to 37°C.

    • On ice, add 10 µL of the this compound dilutions, vehicle control, or positive controls to the appropriate wells of a 96-well plate.

    • Add 90 µL of the cold tubulin solution to each well.

    • The final volume in each well should be 100 µL.

  • Measurement of Tubulin Polymerization:

    • Immediately place the 96-well plate into the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of this compound and controls.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The percentage of inhibition can be calculated by comparing the area under the curve (AUC) or the maximum absorbance of the this compound-treated samples to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Tubulin, Batabulin, Buffers) plate_prep Prepare 96-well Plate (Add Batabulin & Controls) reagents->plate_prep add_tubulin Add Cold Tubulin Solution to Plate plate_prep->add_tubulin incubation Incubate at 37°C in Spectrophotometer add_tubulin->incubation measurement Measure OD340 Every Minute for 60 min incubation->measurement plotting Plot OD340 vs. Time measurement->plotting calculation Calculate % Inhibition plotting->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling_Pathway Batabulin This compound BetaTubulin β-Tubulin (Isotypes I, II, IV) Batabulin->BetaTubulin Covalent Binding (Cys-239) InactiveComplex Inactive Batabulin-Tubulin Complex TubulinDimer Functional Tubulin Heterodimer BetaTubulin->InactiveComplex Polymerization Microtubule Polymerization TubulinDimer->Polymerization InactiveComplex->Polymerization Inhibition Depolymerization Microtubule Depolymerization Polymerization->Depolymerization MicrotubuleNetwork Disrupted Microtubule Network Polymerization->MicrotubuleNetwork Leads to CellCycleArrest G2/M Cell Cycle Arrest MicrotubuleNetwork->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols: Batabulin Sodium Treatment of MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the treatment of MCF-7 breast cancer cells with Batabulin Sodium. The document outlines the mechanism of action, experimental procedures for assessing its effects, and expected outcomes.

Introduction

This compound is a synthetic antitumor agent that acts as a microtubule destabilizer. It selectively binds to a subset of β-tubulin isotypes, leading to the disruption of microtubule polymerization.[1][2] This interference with the cytoskeleton dynamics results in a cascade of cellular events, including altered cell morphology, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis.[1] These characteristics make this compound a compound of interest in the study of cancer therapeutics, particularly for breast cancer cell lines like MCF-7.

Mechanism of Action

This compound covalently binds to a conserved cysteine residue (Cys-239) found in β1, β2, and β4 tubulin isotypes.[1] This binding disrupts the formation of microtubules, which are essential for various cellular processes, including cell division, maintenance of cell shape, and intracellular transport. The disruption of the microtubule network in MCF-7 cells leads to a collapse of the cytoskeleton, an increase in chromosomal ploidy, and arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][2]

Batabulin_Mechanism Batabulin This compound Tubulin β-tubulin isotypes (β1, β2, β4) Batabulin->Tubulin Covalent Binding Microtubule Microtubule Polymerization Batabulin->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Cell_Shape Altered Cell Morphology Disruption->Cell_Shape Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Signaling pathway of this compound in MCF-7 cells.

Data Presentation

The following tables summarize the quantitative effects of this compound on MCF-7 cells as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

ConcentrationIncubation TimePercentage of Cells in G2/M Phase
30-300 nM24 hours~25-30% (tetraploid DNA content)

Data sourced from MedchemExpress.[1]

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells

ConcentrationIncubation TimePercentage of Apoptotic Cells
30-300 nM24-48 hours25-30%
100 nM48 hours50-80%

Data sourced from MedchemExpress.[1]

Experimental Protocols

The following are detailed protocols for the culture of MCF-7 cells and the subsequent treatment with this compound, along with methods to assess its effects.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture MCF-7 Cell Culture Seeding Cell Seeding Culture->Seeding Treatment This compound Treatment (30-300 nM, 24-48h) Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Treatment->Apoptosis Microtubule Microtubule Integrity (Immunofluorescence) Treatment->Microtubule

Figure 2: General experimental workflow for this compound treatment.

Protocol 1: MCF-7 Cell Culture

This protocol describes the standard procedure for culturing MCF-7 cells.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.1 mM Non-Essential Amino Acids (NEAA)

  • 10 µg/mL human recombinant insulin

  • 1 mM Sodium Pyruvate

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete growth medium by supplementing EMEM with 10% FBS, 1% penicillin-streptomycin, 0.1 mM NEAA, 10 µg/mL insulin, and 1 mM sodium pyruvate.[3][4]

  • Culture MCF-7 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Renew the medium 2-3 times per week. The doubling time for MCF-7 cells is approximately 30-40 hours.[3]

  • For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the cells twice with sterile PBS.[3]

  • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3]

  • Neutralize the trypsin by adding 10 mL of complete growth medium.

  • Gently pipette the cell suspension to ensure a single-cell suspension.

  • Centrifuge the cell suspension at 125 x g for 5 minutes.[3]

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Plate the cells at the desired density for subsequent experiments.

Protocol 2: this compound Treatment

This protocol outlines the treatment of MCF-7 cells with this compound.

Materials:

  • MCF-7 cells cultured as described in Protocol 1

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or water, and stored at -20°C or -80°C)[1]

  • Complete growth medium

Procedure:

  • Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and protein extraction) at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 30 nM to 300 nM. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • Proceed with the desired downstream analysis as described in the following protocols.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MCF-7 cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Following treatment with this compound for the desired duration, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • MCF-7 cells treated with this compound in 6-well plates

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • After treatment, harvest the cells by trypsinization and collect the cell suspension.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in a small volume of PBS and add the cells dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is expected with this compound treatment.[1]

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 cells treated with this compound in 6-well plates

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells as described in the cell cycle analysis protocol.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 6: Immunofluorescence for Microtubule Integrity

This protocol allows for the visualization of the microtubule network within the cells.

Materials:

  • MCF-7 cells grown on glass coverslips in 24-well plates

  • 4% paraformaldehyde in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-β-tubulin antibody

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After treatment with this compound, wash the cells on coverslips with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 for 10-15 minutes.[5]

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Disruption and depolymerization of microtubules are expected in this compound-treated cells.[6]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on MCF-7 breast cancer cells. By following these detailed procedures, researchers can effectively assess the compound's impact on cell viability, cell cycle progression, apoptosis induction, and microtubule integrity. The provided data and diagrams serve as a valuable reference for expected outcomes and the underlying mechanism of action.

References

Application Notes and Protocols for In Vivo Experimental Design Using Batabulin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin Sodium (formerly T138067 Sodium) is a synthetic, small-molecule antitumor agent with a unique mechanism of action that makes it a compelling candidate for cancer therapy, particularly for multidrug-resistant (MDR) tumors.[1][2] It is a pentafluorophenylsulfonamide that has demonstrated efficacy in preclinical models by targeting tubulin, a critical component of the cellular cytoskeleton.[2][3] These application notes provide a comprehensive overview and detailed protocols for designing and executing in vivo experiments to evaluate the efficacy of this compound in xenograft models.

Mechanism of Action

This compound's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape. Unlike many other tubulin inhibitors, this compound acts through a covalent binding mechanism.[1][4]

Key Steps in the Signaling Pathway:

  • Cellular Uptake: this compound enters the cell.

  • Covalent Binding: It selectively and covalently binds to a conserved cysteine residue (Cys-239) on a subset of β-tubulin isotypes (β1, β2, and β4).[2][4]

  • Disruption of Microtubule Polymerization: This covalent modification prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[1][5]

  • Cytoskeletal Collapse: The disruption of the microtubule network leads to a collapse of the cytoskeleton, causing alterations in cell morphology.[1][2]

  • Cell Cycle Arrest: The inability to form a proper mitotic spindle arrests the cell cycle at the G2/M phase.[1][4]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][6]

This mechanism is effective even in tumor cells that overexpress P-glycoprotein, a common cause of resistance to other chemotherapeutic agents like paclitaxel and vinblastine, making this compound a promising agent for treating MDR cancers.[2]

Batabulin_Sodium_Mechanism_of_Action cluster_cell Tumor Cell BS This compound Cys239 Covalent Binding to Cys-239 BS->Cys239 Enters Cell BTub β-Tubulin Isotypes (β1, β2, β4) BTub->Cys239 Polymerization Microtubule Polymerization Cys239->Polymerization Inhibits Cytoskeleton Cytoskeletal Integrity Cys239->Cytoskeleton Disrupts Spindle Mitotic Spindle Formation Cys239->Spindle Prevents Polymerization->Cytoskeleton Maintains Polymerization->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Progresses Mitosis Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Mechanism of action of this compound.

Data Presentation: Summary of In Vivo Efficacy

The following table summarizes the quantitative data from a key preclinical study evaluating this compound in a human leukemia xenograft model.

ParameterDetailsReference
Animal Model Male athymic nude mice (nu/nu)[1]
6-8 weeks old, 20-25 g[1]
Tumor Model Human lymphoblastic leukemia (CCRF-CEM)[1][4]
Multidrug-resistant leukemia (CEM/VBL100)[4]
Dosage 40 mg/kg[1][4]
Administration Route Intraperitoneal (IP) injection[1]
Treatment Schedule Once per week on days 5, 12, and 19 post-cell injection[1]
Observed Efficacy Impaired growth of drug-sensitive CCRF-CEM tumors[1]
Equally efficacious against multidrug-resistant tumors[2]

Experimental Protocols

Protocol 1: Human Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunodeficient mice to evaluate the antitumor activity of this compound.

Materials:

  • This compound

  • Athymic nude mice (nu/nu), male, 6-8 weeks old

  • Human cancer cell line (e.g., CCRF-CEM)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Matrigel (optional)

  • Sterile syringes and needles (27-30G)

  • Animal calipers

  • Anesthetic (e.g., isoflurane)

  • Appropriate vehicle for this compound (e.g., DMSO, Ethanol:PBS solution)[4]

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells under standard conditions to 80-90% confluency.

    • Harvest cells using trypsin (for adherent cells) or by centrifugation (for suspension cells).

    • Wash cells twice with sterile, serum-free media or PBS.

    • Resuspend the final cell pellet in sterile PBS at a concentration of 5 x 107 cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.

    • Keep cells on ice until injection.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.

    • Allow mice to recover fully before returning them to their cages.

  • Animal Grouping and Treatment:

    • Monitor mice for tumor growth. Palpable tumors typically appear within 5-10 days.

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound 40 mg/kg). A typical group size is 8-10 mice.

    • Prepare this compound for injection as described in Protocol 2.

    • Administer the treatment via intraperitoneal (IP) injection according to the planned schedule (e.g., once weekly).[1]

  • Monitoring and Data Collection:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[7]

    • Record the body weight of each animal at each measurement time point to monitor toxicity.

    • Observe animals for any signs of distress or adverse reactions.

  • Endpoint:

    • The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant toxicity (e.g., >20% body weight loss).

    • At the endpoint, euthanize mice according to institutional guidelines.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis) if desired.

Protocol 2: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile PBS (pH 7.2)

  • Sterile, pyrogen-free vials

  • Vortex mixer

Procedure:

Note: Due to solubility, a co-solvent system is often required.

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Prepare a high-concentration stock solution by dissolving this compound in 100% DMSO. Cayman Chemical reports a solubility of 30 mg/mL in DMSO.[4]

  • Working Solution Preparation (for Injection):

    • On the day of injection, dilute the DMSO stock solution with sterile PBS (pH 7.2) to the final desired concentration for dosing (e.g., 4 mg/mL for a 10 mL/kg injection volume at a 40 mg/kg dose).

    • It is critical to add the PBS to the DMSO stock solution slowly while vortexing to prevent precipitation.

    • The final concentration of DMSO in the injected solution should be kept low (ideally ≤10%) to minimize toxicity to the animals.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture & Harvest CellPrep Prepare Cell Suspension CellCulture->CellPrep Implantation Subcutaneous Implantation CellPrep->Implantation DrugPrep Prepare Batabulin Sodium Formulation Treatment Administer Treatment (IP Injection) DrugPrep->Treatment TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Monitoring Repeat 2-3x/week Endpoint Euthanasia & Tumor Excision Monitoring->Endpoint DataAnalysis Data Analysis (TGI %) Endpoint->DataAnalysis

Caption: In vivo experimental workflow for this compound.

References

Application Notes and Protocols for Detecting Apoptosis in Cells Treated with T138067

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T138067, also known as Batabulin, is a novel antitumor agent that exhibits efficacy against multidrug-resistant (MDR) cancer cells.[1] Its mechanism of action involves the selective and covalent binding to Cys-239 of β-tubulin isotypes (β1, β2, and β4), leading to the disruption of microtubule polymerization.[1][2] This interference with microtubule dynamics results in a cascade of cellular events, including the collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[2] These application notes provide detailed protocols for the detection and quantification of apoptosis in cells treated with T138067.

Mechanism of Action of T138067

T138067's unique covalent interaction with β-tubulin distinguishes it from many other microtubule-targeting agents and may contribute to its ability to overcome common mechanisms of drug resistance.[1] The disruption of the microtubule network, a critical component of the cell's cytoskeleton, triggers a mitotic stall, which, if not resolved, leads to the activation of apoptotic pathways.[3] This process makes T138067 a promising candidate for cancer therapy, particularly for tumors that have developed resistance to standard chemotherapeutic agents.[1]

Data Presentation

The following table summarizes the reported effects of T138067 on cell cycle and apoptosis in MCF7 breast cancer cells. This data can serve as a reference for expected outcomes when treating cells with this compound.

Cell LineT138067 ConcentrationTreatment DurationEffect on Cell CyclePercentage of Apoptotic CellsReference
MCF730-300 nM24 hours~25-30% of cells with 4n DNA content (G2/M arrest)25-30%[2]
MCF7100 nM48 hoursNot specified~50-80%[2]

Signaling Pathway for T138067-Induced Apoptosis

The disruption of microtubule dynamics by T138067 primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. The G2/M cell cycle arrest induced by the compound is a key upstream event that initiates this signaling cascade.

T138067_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Intrinsic Apoptosis Pathway T138067 T138067 (Batabulin) Tubulin β-Tubulin (Cys-239) T138067->Tubulin Covalent Binding Microtubule Microtubule Polymerization Disruption Tubulin->Microtubule Cytoskeleton Cytoskeletal Collapse Microtubule->Cytoskeleton G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Bim Release of Bim G2M_Arrest->Bim Initiating Signal Bcl2 Bcl-2 Family (Bax, Bak activation) Bim->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Execution Phase

T138067-induced apoptosis signaling pathway.

Experimental Workflow for Apoptosis Detection

The following diagram outlines the general workflow for assessing apoptosis in cells treated with T138067 using the protocols detailed below.

Apoptosis_Detection_Workflow cluster_protocols Apoptosis Assays start Cell Culture and T138067 Treatment harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Staining Procedure wash->stain annexin Annexin V/PI Staining stain->annexin Early/Late Apoptosis caspase Caspase-3/7 Activity Assay stain->caspase Executioner Caspase Activity tunel TUNEL Assay stain->tunel DNA Fragmentation analysis Analysis end Data Interpretation analysis->end annexin->analysis caspase->analysis tunel->analysis

General workflow for apoptosis detection.

Experimental Protocols

Here are detailed protocols for three common and reliable methods to detect and quantify apoptosis in cells treated with T138067.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with T138067 and control (untreated) cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentration of T138067 for the appropriate duration. Include a vehicle-treated negative control and an untreated control.

    • Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with cold PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

Materials:

  • Cells treated with T138067 and control cells in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Cell Treatment and Lysis:

    • Seed cells in a white-walled 96-well plate and treat with T138067. Include appropriate controls.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

  • Incubation and Measurement:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each well using a luminometer.

Data Interpretation:

  • An increase in luminescence in T138067-treated cells compared to control cells indicates an increase in caspase-3/7 activity, a hallmark of apoptosis.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a characteristic of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or in a 96-well plate

  • TUNEL assay kit (fluorescent or colorimetric)

  • 4% Paraformaldehyde in PBS (Fixative)

  • 0.2% Triton X-100 in PBS (Permeabilization Buffer)

  • DNase I (for positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Sample Preparation:

    • Treat cells with T138067 as required.

    • For a positive control, treat a separate sample with DNase I to induce DNA breaks.

  • Fixation and Permeabilization:

    • Rinse the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • TUNEL Reaction:

    • Follow the specific instructions of the TUNEL assay kit for preparing the reaction mixture containing TdT enzyme and labeled dUTPs.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

  • Detection:

    • Wash the cells three times with PBS.

    • If using a fluorescent kit, you may proceed to counterstain the nuclei with a DNA dye like DAPI or Hoechst.

    • Mount the coverslips or analyze the plate using a fluorescence microscope or a plate reader.

Data Interpretation:

  • TUNEL-positive cells (displaying fluorescence or color, depending on the kit) are undergoing apoptosis due to DNA fragmentation. The percentage of TUNEL-positive cells can be quantified.

References

Application Notes and Protocols: Cell Cycle Analysis by Flow Cytometry After Batabulin Sodium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin Sodium is a synthetic pentafluorophenylsulfonamide that acts as an antitumor agent by disrupting microtubule polymerization.[1][2][3] This disruption is achieved through the covalent binding of Batabulin to a conserved cysteine residue on various β-tubulin isotypes, leading to a collapse of the cytoskeleton.[1][3][4] Consequently, this interference with microtubule dynamics results in cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis in cancer cells.[1][4] Flow cytometry is a powerful technique to quantify these effects by measuring the DNA content of individual cells within a population, thereby providing a detailed snapshot of the cell cycle distribution.

This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by targeting the fundamental process of microtubule formation. Microtubules are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[1][2][4] This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

cluster_cell Cancer Cell Batabulin This compound Tubulin β-tubulin Batabulin->Tubulin Covalent Binding Microtubules Microtubule Polymerization Batabulin->Microtubules Inhibition Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Microtubules->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Figure 1: Mechanism of action of this compound leading to G2/M cell cycle arrest and apoptosis.

Experimental Protocol: Cell Cycle Analysis

This protocol outlines the steps for treating cancer cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry using propidium iodide staining.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (DNase-free)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 30, 100, 300 nM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting:

    • Following treatment, collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[5]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Cell Fixation:

    • Centrifuge the cells again at 300 x g for 5 minutes.

    • Discard the supernatant.

    • While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[5][6]

    • Incubate the cells in ethanol for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 400 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[7][8]

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI).

    • Use pulse width and pulse area parameters to exclude cell doublets and aggregates from the analysis.[6]

cluster_workflow Experimental Workflow Start Seed Cells Treatment Treat with this compound Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with PI and RNase A Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Cell Cycle Distribution Acquire->Analyze

Figure 2: Experimental workflow for cell cycle analysis after this compound treatment.

Data Presentation and Interpretation

The data obtained from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity (proportional to DNA content) and the y-axis represents the number of events (cells). The histogram will typically show two distinct peaks:

  • G0/G1 peak: Cells with 2n DNA content.

  • G2/M peak: Cells with 4n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.[1][4] This will be observed as an increase in the height of the G2/M peak and a corresponding decrease in the G0/G1 and S phase populations. The quantitative data can be summarized in a table for easy comparison.

Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24-hour treatment)

Treatment Concentration (nM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle Control)65.2 ± 3.120.5 ± 1.814.3 ± 1.5
3045.8 ± 2.518.1 ± 1.336.1 ± 2.2
10025.3 ± 1.915.4 ± 1.159.3 ± 3.0
30015.1 ± 1.210.2 ± 0.974.7 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocol described provides a robust method for quantifying the effects of this compound on the cell cycle. The expected outcome is a dose-dependent increase in the G2/M population, confirming the mechanism of action of this compound as a microtubule-disrupting agent that induces cell cycle arrest. This type of analysis is crucial in the preclinical evaluation of potential anticancer drugs.

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules with Batabulin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin Sodium (formerly T138067 Sodium) is a potent anti-tumor agent that targets the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in research settings, with a specific focus on immunofluorescence staining to visualize its effects on microtubule architecture.

This compound exerts its cytotoxic effects by covalently binding to a conserved cysteine residue (Cys-239) on specific β-tubulin isotypes (β1, β2, and β4).[1][2] This binding event disrupts the polymerization of tubulin into microtubules, leading to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2][3] Understanding the interaction of this compound with microtubules is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics.

Data Presentation

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (Tubulin Polymerization) 2 µMCell-free bovine brain tubulin[4]
Binding Site Cys-239 of β-tubulin isotypes (β1, β2, β4)N/A[1][2]

Table 2: Cellular Effects of Batabulin (T138067) in MCF7 Cells

Treatment ConcentrationDurationEffectPercentage of Cells AffectedReference
30-300 nM24 hoursG2/M Phase Arrest (Tetraploid DNA content)~25-30%[2][3]
30-300 nM24-48 hoursApoptosis~25-30%[2][3]
100 nM48 hoursApoptosis~50-80%[2][3]

Signaling Pathway

Disruption of the microtubule network by agents like this compound can trigger stress-activated signaling pathways, leading to apoptosis. One such pathway is the c-Jun N-terminal kinase (JNK) signaling cascade. The diagram below illustrates the proposed pathway initiated by this compound-induced microtubule disruption.

Batabulin_Signaling Batabulin This compound Microtubules Microtubule Polymerization Batabulin->Microtubules inhibits Disruption Disruption of Microtubule Dynamics Stress Cellular Stress Disruption->Stress ASK1 ASK1 Stress->ASK1 activates MKK47 MKK4/7 ASK1->MKK47 activates JNK JNK MKK47->JNK activates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes

Caption: Proposed JNK signaling pathway activated by this compound.

Experimental Protocols

Immunofluorescence Staining of Microtubules after this compound Treatment

This protocol is designed for adherent cells cultured on coverslips and can be adapted for other cell types and culture vessels.

Materials:

  • Cells of interest (e.g., MCF7, HeLa)

  • Glass coverslips

  • 6-well plates

  • Cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS (freshly prepared) or ice-cold methanol

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS

  • Primary Antibody: Mouse anti-α-tubulin or rabbit anti-β-tubulin antibody

  • Secondary Antibody: Fluorophore-conjugated goat anti-mouse or goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Experimental Workflow Diagram:

IF_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging A Seed cells on coverslips B Allow cells to adhere (24h) A->B C Treat cells with This compound B->C D Incubate for desired time C->D E Wash with PBS D->E F Fix cells E->F G Permeabilize cells F->G H Block non-specific binding G->H I Incubate with primary antibody H->I J Incubate with secondary antibody and DAPI I->J K Mount coverslips J->K L Image with fluorescence microscope K->L

References

Application Notes and Protocols for the Synthesis and Screening of Novel Batabulin Sodium Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin sodium is an antitumor agent that acts by covalently binding to β-tubulin, a key component of microtubules. This interaction disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] The selective covalent modification of a cysteine residue (Cys-239) on specific β-tubulin isotypes makes Batabulin and its analogues a promising area for the development of targeted anticancer therapies, particularly for multidrug-resistant tumors.[2]

These application notes provide detailed protocols for the synthesis of novel this compound analogues and their subsequent screening to identify potent tubulin polymerization inhibitors. The methodologies outlined below are intended to guide researchers in the design, synthesis, and evaluation of this important class of compounds.

Synthesis of this compound Analogues

The general synthesis of this compound analogues involves the reaction of a substituted pentafluorobenzenesulfonyl chloride with a corresponding aniline derivative. The following protocol is a general method that can be adapted for the synthesis of various analogues by modifying the starting materials.

General Synthetic Protocol

A representative synthetic scheme for a Batabulin analogue is the reaction of pentafluorobenzenesulfonyl chloride with 3-fluoro-4-methoxyaniline.

Materials:

  • Pentafluorobenzenesulfonyl chloride

  • Substituted aniline (e.g., 3-fluoro-4-methoxyaniline)

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) as solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of pentafluorobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired Batabulin analogue.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Screening Protocols for Batabulin Analogues

A hierarchical screening approach is recommended to efficiently identify promising Batabulin analogues. This typically involves an initial in vitro biochemical assay followed by cell-based assays to confirm cellular activity and mechanism of action.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. Both turbidity and fluorescence-based methods are commonly used.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized tubulin protein (>99% pure)

    • GTP solution

    • General tubulin buffer

    • Glycerol

  • Test compounds (Batabulin analogues) dissolved in DMSO

  • Positive controls: Paclitaxel (stabilizer), Colchicine or Nocodazole (destabilizer)

  • Negative control: DMSO

  • Pre-warmed 96-well microplate

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm or fluorescence.

Protocol (Turbidity-based):

  • Reconstitute the lyophilized tubulin in the general tubulin buffer containing GTP and glycerol, as per the manufacturer's instructions. Keep the solution on ice.

  • In a pre-warmed 96-well plate, add the test compounds at various concentrations. Also, include wells for positive and negative controls.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance (turbidity) versus time to generate polymerization curves.

  • Calculate the IC₅₀ values for each compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the DMSO control.

Data Presentation:

CompoundIC₅₀ (µM) for Tubulin Polymerization Inhibition
This compound[Insert experimental value]
Analogue 1[Insert experimental value]
Analogue 2[Insert experimental value]
Colchicine (Control)[Insert experimental value]
Cell-Based Assay for Microtubule Disruption (Immunofluorescence)

This assay visually assesses the effect of the compounds on the microtubule network within cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compounds

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Batabulin analogues for a predetermined time (e.g., 24 hours). Include positive (e.g., Nocodazole) and negative (DMSO) controls.

  • After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash with PBS and block with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization, such as diffuse tubulin staining and loss of the filamentous network.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the percentage of cells in different phases of the cell cycle, allowing for the determination of G2/M arrest induced by microtubule-targeting agents.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in a multi-well plate and treat them with various concentrations of the Batabulin analogues for 24 hours.

  • Harvest the cells (including both adherent and floating cells) and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Compound (Concentration)% Cells in G0/G1% Cells in S% Cells in G2/M
DMSO Control[Insert value][Insert value][Insert value]
Batabulin Analogue 1 (X µM)[Insert value][Insert value][Insert value]
Batabulin Analogue 2 (Y µM)[Insert value][Insert value][Insert value]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Batabulin Analogues Start Starting Materials (Pentafluorobenzenesulfonyl chloride, Substituted Aniline) Reaction Sulfonamide Formation (Pyridine, DCM) Start->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Novel Batabulin Analogue Characterization->Final_Product

Caption: General workflow for the synthesis of novel Batabulin analogues.

Screening_Workflow cluster_screening Screening Cascade for Batabulin Analogues Compound_Library Library of Novel Batabulin Analogues Primary_Screen Primary Screen: In Vitro Tubulin Polymerization Assay Compound_Library->Primary_Screen Active_Hits Active Hits (IC50 < Threshold) Primary_Screen->Active_Hits Secondary_Screen Secondary Screen: Cell-Based Assays Active_Hits->Secondary_Screen Microtubule_Disruption Microtubule Disruption (Immunofluorescence) Secondary_Screen->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (Flow Cytometry) Secondary_Screen->Cell_Cycle_Arrest Lead_Candidates Lead Candidates Microtubule_Disruption->Lead_Candidates Cell_Cycle_Arrest->Lead_Candidates

Caption: Hierarchical screening workflow for identifying lead Batabulin analogues.

Signaling_Pathway cluster_pathway Signaling Pathway of Batabulin Analogues Batabulin Batabulin Analogue Tubulin β-Tubulin Dimer Batabulin->Tubulin Covalent Binding Microtubule_Polymerization Microtubule Polymerization Batabulin->Microtubule_Polymerization Inhibition Tubulin->Microtubule_Polymerization Microtubule_Dynamics Disrupted Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action and signaling pathway for Batabulin analogues.

References

Troubleshooting & Optimization

Technical Support Center: Batabulin Sodium In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Batabulin Sodium in in vivo studies. The information is designed to address common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antitumor agent that acts as a microtubulin polymerization inhibitor.[1][2] It covalently binds to a subset of β-tubulin isotypes, leading to the disruption of microtubule dynamics.[1][3] This interference with the cytoskeleton causes cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]

Q2: What are the known solubility properties of this compound?

This compound is a crystalline solid with limited aqueous solubility.[3] Its sodium salt form is designed to improve its solubility characteristics compared to the parent compound. It is known to be soluble in several organic solvents. For specific quantitative data, please refer to the table below.

Q3: Has this compound been used in in vivo animal studies?

Yes, this compound has been used in preclinical animal models. For instance, studies in male athymic nude mice have utilized intraperitoneal (i.p.) injections of Batabulin at a dosage of 40 mg/kg administered once per week.[1]

Troubleshooting Guide

Issue 1: this compound does not dissolve in my aqueous buffer (e.g., PBS).

  • Cause: this compound has poor solubility in aqueous solutions. Direct dissolution in buffers like Phosphate Buffered Saline (PBS) is not recommended.

  • Solution: A co-solvent strategy is necessary. First, dissolve the this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be further diluted with an appropriate vehicle for in vivo administration.

Issue 2: My this compound precipitates out of solution when I dilute my DMSO stock with saline or PBS.

  • Cause: This is a common issue with poorly soluble compounds. When the DMSO stock is diluted with an aqueous solution, the drug may crash out as it is no longer in a favorable solvent environment.

  • Solutions:

    • Use a co-solvent mixture: Instead of diluting with a purely aqueous solution, use a vehicle containing a combination of co-solvents and surfactants. A commonly used vehicle for in vivo studies is a mixture of DMSO, PEG300 (or PEG400), Tween 80, and saline. This helps to keep the compound in solution upon dilution.

    • Optimize the dilution process: Add the aqueous solution to the DMSO stock slowly while vortexing to ensure rapid and even mixing. This can sometimes prevent localized high concentrations that lead to precipitation.

    • Warm the solution: Gently warming the solution (e.g., to 37°C) may help to redissolve small amounts of precipitate. However, ensure that the compound is stable at that temperature.

Issue 3: I am unsure of what vehicle to use for my in vivo mouse study.

  • Recommendation: For intraperitoneal injections in mice, a vehicle consisting of a mixture of DMSO, PEG300 (or PEG400), Tween 80, and saline is a good starting point. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize toxicity.

Data and Protocols

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/VehicleConcentrationReference
Dimethylformamide (DMF)30 mg/mL[3]
Dimethyl Sulfoxide (DMSO)30 mg/mL[3]
Ethanol30 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[3]
DMSO (for ultrasonic)125 mg/mL
Recommended Protocol for Preparing this compound for In Vivo Injection (40 mg/kg)

This protocol is based on a common vehicle formulation for poorly soluble drugs and should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • PEG300 (or PEG400), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Calculate the required amount: For a 20g mouse receiving a 40 mg/kg dose, you will need 0.8 mg of this compound per mouse. Prepare enough solution for your entire cohort, including a small excess to account for transfer losses.

  • Prepare the vehicle: A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For 1 mL of vehicle, this would be:

    • 100 µL DMSO

    • 400 µL PEG300

    • 50 µL Tween 80

    • 450 µL Saline

  • Dissolve this compound:

    • Weigh the required amount of this compound.

    • Dissolve it completely in the DMSO portion of your vehicle. You can create a concentrated stock solution in DMSO first (e.g., 40 mg/mL if your final desired concentration in the injection volume is lower).

  • Prepare the final solution:

    • Add the PEG300 to the this compound/DMSO solution and mix thoroughly.

    • Add the Tween 80 and mix until the solution is homogenous.

    • Slowly add the saline while vortexing to bring the solution to the final volume.

  • Administration: Administer the solution via intraperitoneal injection. The injection volume for mice is typically 100-200 µL. Adjust the final concentration of your solution to deliver the 40 mg/kg dose within this volume.

Visualizations

Signaling Pathway of Microtubule Disruption-Induced Apoptosis

G cluster_drug Drug Action cluster_cellular Cellular Effects cluster_apoptosis Apoptotic Cascade Batabulin This compound Tubulin β-Tubulin Batabulin->Tubulin Covalent Binding Microtubule Microtubule Polymerization Disruption Tubulin->Microtubule Spindle Mitotic Spindle Assembly Checkpoint Activation Microtubule->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Bcl2 Bcl-2 Phosphorylation Spindle->Bcl2 JNK JNK Activation Spindle->JNK Caspase Caspase Activation Bcl2->Caspase JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Solubilizing this compound

G cluster_prep Preparation cluster_vehicle Vehicle Formulation cluster_final Final Steps weigh Weigh Batabulin Sodium Powder dmso Dissolve in DMSO (Stock Solution) weigh->dmso peg Add PEG300 dmso->peg 1 tween Add Tween 80 peg->tween 2 saline Add Saline tween->saline 3 mix Vortex Thoroughly saline->mix 4 inject Administer via IP Injection mix->inject

Caption: Workflow for preparing this compound for in vivo injection.

Troubleshooting Logic for Solubility Issues

G start Start: Dissolving This compound check_solvent Using aqueous buffer directly? start->check_solvent use_dmso Use DMSO to create a stock solution check_solvent->use_dmso Yes check_precipitate Precipitation upon dilution? check_solvent->check_precipitate No (Using DMSO) use_dmso->check_precipitate success Solution is ready for injection check_precipitate->success No troubleshoot Troubleshoot: - Use co-solvent vehicle - Slow dilution with vortexing - Gentle warming check_precipitate->troubleshoot Yes troubleshoot->check_precipitate

Caption: Troubleshooting decision tree for this compound solubility.

References

Troubleshooting inconsistent results in Batabulin Sodium assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Batabulin Sodium assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antitumor agent that acts as a microtubule depolymerizing agent. It selectively and covalently binds to a subset of β-tubulin isotypes, specifically at the Cys-239 residue.[1][2] This covalent modification disrupts microtubule polymerization, leading to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[1][3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound.

ConditionRecommendation
Powder Store at 4°C, sealed from moisture.[4]
Stock Solution (-80°C) Stable for up to 6 months.[1]
Stock Solution (-20°C) Stable for up to 1 month.[1]

Always protect from moisture and light.

Q3: What are the solubility characteristics of this compound?

This compound is soluble in various organic solvents.

SolventSolubility
DMSO 125 mg/mL (317.87 mM) - requires sonication.[4]
Ethanol Soluble
Methanol Soluble

Note: this compound has limited solubility in aqueous solutions. Prepare concentrated stock solutions in an appropriate organic solvent and then dilute into aqueous buffers or cell culture media for working concentrations. Be mindful of the final solvent concentration in your assay, as high concentrations can affect cellular health and assay performance.

Troubleshooting Guides

Inconsistent Results in Tubulin Polymerization Assays

Problem: High variability or unexpected results in tubulin polymerization assays.

Potential Cause Troubleshooting Steps
Improper handling of tubulin Tubulin is temperature-sensitive. Keep it on ice at all times and avoid repeated freeze-thaw cycles. Once thawed, use it within a few hours.
Presence of tubulin aggregates Centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove any aggregates before use. Aggregates can act as seeds and alter polymerization kinetics.
Suboptimal assay temperature Ensure the spectrophotometer is pre-warmed to 37°C. Temperature fluctuations can significantly impact the rate of polymerization.
Precipitation of this compound Due to its limited aqueous solubility, this compound may precipitate in the assay buffer. Visually inspect for any precipitation. Consider adjusting the final solvent concentration or using a solubilizing agent, ensuring it doesn't interfere with the assay.
Covalent binding kinetics As this compound binds covalently, pre-incubation time with tubulin before initiating polymerization may be a critical parameter to standardize for consistent results.

Experimental Protocols

Key Experiment: In Vitro Tubulin Polymerization Assay

This protocol is a general guideline for a turbidity-based tubulin polymerization assay.

Materials:

  • Purified tubulin (>99%)

  • GTP (Guanosine triphosphate) stock solution

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound stock solution (in DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP.

  • Prepare serial dilutions of this compound in General Tubulin Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a pre-chilled 96-well plate on ice, add the diluted this compound or vehicle control.

  • Add the tubulin solution to each well to initiate the reaction. Mix gently by pipetting.

  • Immediately transfer the plate to a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • The rate of polymerization is determined by the slope of the linear phase of the absorbance curve.

Key Experiment: Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well plate reader

Methodology:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (typically 10% of the total volume) and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway of this compound

Batabulin_Sodium_Pathway This compound Signaling Pathway Batabulin This compound Tubulin β-Tubulin (Cys-239) Batabulin->Tubulin Covalent Binding Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Destabilization Microtubule Destabilization Microtubule_Polymerization->Microtubule_Destabilization Cytoskeleton_Collapse Cytoskeleton Collapse Microtubule_Destabilization->Cytoskeleton_Collapse G2M_Arrest G2/M Phase Arrest Cytoskeleton_Collapse->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for Troubleshooting Inconsistent Cell Viability Results

Caption: A logical workflow to diagnose inconsistent cell viability data.

References

Identifying potential off-target effects of T138067

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of T138067 (Batabulin).

Introduction to T138067

T138067, also known as Batabulin, is an antitumor agent with a well-defined on-target mechanism of action. It acts as a microtubule-destabilizing agent by covalently binding to a specific cysteine residue (Cys-239) on a subset of β-tubulin isotypes (β1, β2, and β4).[1][2][3][4] This irreversible binding disrupts microtubule polymerization, leading to a cascade of events including cytoskeletal collapse, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][3][4] A key feature of T138067 is its efficacy against multidrug-resistant (MDR) tumors, which is attributed to its covalent binding mechanism that may evade common resistance pathways like drug-efflux pumps.[1][2]

While T138067 has demonstrated selectivity for its intended target, it is crucial for researchers to consider and investigate potential off-target effects to fully understand its biological activity and potential liabilities. This guide provides a framework for identifying and characterizing these potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of T138067?

A1: T138067 selectively and covalently modifies Cys-239 on β-tubulin isotypes 1, 2, and 4.[1][2][4] This modification inhibits the polymerization of tubulin dimers into microtubules, leading to disruption of the cytoskeleton, G2/M cell cycle arrest, and induction of apoptosis.[1][3][4]

Q2: Are there any known off-target effects of T138067?

A2: The available literature primarily focuses on the on-target activity of T138067 on β-tubulin. While its selectivity for a subset of β-tubulin isotypes is documented[1], comprehensive data on off-target interactions with other proteins (e.g., kinases, G-protein coupled receptors) is not extensively reported in the provided search results. Therefore, it is essential for researchers to experimentally assess potential off-target effects in their systems of interest.

Q3: My cells are showing a phenotype that is not consistent with microtubule disruption after T138067 treatment. What could be the cause?

A3: While microtubule disruption is the primary mechanism of action, an unexpected phenotype could arise from several factors:

  • Cell-type specific responses: The downstream consequences of mitotic arrest can vary between different cell lines.

  • Dose-dependent effects: At high concentrations, T138067 might engage low-affinity off-targets.

  • Activation of compensatory signaling pathways: Cells may activate pathways to counteract the effects of microtubule disruption.

  • Genuine off-target effects: T138067 could be interacting with other cellular proteins.

We recommend performing a dose-response experiment and comparing the phenotype with other known microtubule inhibitors. Furthermore, investigating potential off-target interactions using the methods outlined in this guide is advised.

Q4: How can I determine if T138067 is interacting with a specific protein of interest in my experiments?

A4: To investigate a specific potential off-target, you can employ several techniques:

  • In vitro binding assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can determine if T138067 directly binds to your protein of interest and quantify the binding affinity.

  • Cellular thermal shift assay (CETSA): This method can assess target engagement in a cellular context. A shift in the melting temperature of the protein in the presence of T138067 suggests a direct interaction.

  • Activity assays: If the protein of interest is an enzyme, you can perform an in vitro activity assay in the presence and absence of T138067 to see if its function is modulated.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides a structured approach to identifying and validating potential off-target effects of T138067.

Observed Issue Potential Cause Recommended Action
Unexpected Phenotype The observed cellular response does not align with the known effects of microtubule disruption.1. Confirm On-Target Engagement: Verify that T138067 is disrupting microtubules in your cell line at the concentrations used. This can be done via immunofluorescence staining of the microtubule network or by cell cycle analysis showing G2/M arrest. 2. Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. Off-target effects often occur at higher concentrations than on-target effects. 3. Broad-Spectrum Off-Target Screening: Employ unbiased screening methods such as proteome-wide chemical proteomics or broad kinase panels to identify potential off-target binding partners.
Variable Results Between Cell Lines The efficacy or phenotype of T138067 treatment differs significantly across various cell lines.1. Assess β-tubulin Isotype Expression: Profile the expression levels of β1, β2, β3, and β4 tubulin isotypes in your cell lines. The lack of T138067-sensitive isotypes (β1, β2, β4) or high expression of the resistant isotype (β3) could explain the variability. 2. Investigate Potential Off-Targets in Sensitive Lines: If a cell line is particularly sensitive, it may express a unique off-target that contributes to the compound's activity. Use differential proteomics to compare the proteomes of sensitive and resistant cell lines to identify unique potential targets.
In Vivo Toxicity In vivo studies reveal toxicity that is not readily explained by the anti-mitotic mechanism.1. In Vitro Safety Profiling: Screen T138067 against a panel of targets associated with common toxicities (e.g., hERG, CYPs). 2. Targeted Organ-Specific Off-Target Analysis: If toxicity is localized to a specific organ, perform proteomic analysis on tissue from that organ to identify potential off-target interactions.

Data Presentation

Table 1: On-Target Profile of T138067

TargetSpecific ResidueInteraction TypeConsequenceReference
β-tubulin (isotypes 1, 2, 4)Cysteine 239 (Cys-239)CovalentInhibition of microtubule polymerization[1][2][4]
β-tubulin (isotype 3)-No interaction-[1]

Table 2: Experimental Approaches for Off-Target Identification

ApproachTypeInformation GainedKey Considerations
Chemical Proteomics UnbiasedProteome-wide identification of binding partners.Requires specialized expertise and instrumentation.
Kinase Profiling BiasedAssessment of interactions with a large panel of kinases.Focuses only on kinases; may miss other off-targets.
Cellular Thermal Shift Assay (CETSA) Target EngagementConfirmation of target binding within the cellular environment.Requires a specific antibody for the protein of interest.
Computational Prediction In SilicoPrediction of potential off-targets based on chemical structure.Predictions require experimental validation.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Microtubule Integrity

  • Cell Culture: Plate cells on glass coverslips and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of T138067 (e.g., 10 nM to 1 µM) and appropriate vehicle controls for a desired time course (e.g., 6-24 hours).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and cell rounding are indicative of on-target activity.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with T138067 and vehicle controls for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and count.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizations

T138067_On_Target_Pathway T138067 T138067 Tubulin β-Tubulin (Isotypes 1, 2, 4) Cys-239 T138067->Tubulin Covalent Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Cytoskeleton Cytoskeleton Integrity Microtubule->Cytoskeleton Mitosis Mitotic Spindle Formation Microtubule->Mitosis Apoptosis Apoptosis Cytoskeleton->Apoptosis Disruption leads to CellCycle Cell Cycle Arrest (G2/M) Mitosis->CellCycle Inhibition leads to CellCycle->Apoptosis

Caption: On-target signaling pathway of T138067.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_confirmation Confirmation Phase Discovery Unexplained Phenotype or Toxicity Proteomics Chemical Proteomics Discovery->Proteomics Kinase Kinase Panel Screening Discovery->Kinase Computational In Silico Prediction Discovery->Computational Hits Potential Off-Target 'Hits' Proteomics->Hits Kinase->Hits Computational->Hits Binding Direct Binding Assays (SPR, ITC) Hits->Binding CETSA Cellular Target Engagement (CETSA) Hits->CETSA Activity Functional/Activity Assays Hits->Activity Validated Validated Off-Target Binding->Validated CETSA->Validated Activity->Validated SAR Structure-Activity Relationship (SAR with analogs) Validated->SAR Knockdown Target Knockdown/Knockout Validated->Knockdown

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: Optimizing Batabulin Sodium Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Batabulin sodium in cytotoxicity assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antitumor agent that acts as a tubulin polymerization inhibitor.[1][2] It selectively and covalently binds to a cysteine residue (Cys-239) on a subset of β-tubulin isotypes (β1, β2, and β4).[1] This covalent modification disrupts the dynamics of microtubule polymerization, leading to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[1][3]

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A2: Based on published data, a good starting point for most cancer cell lines is in the low nanomolar to micromolar range. For initial range-finding experiments, we recommend a broad concentration range (e.g., 1 nM to 10 µM). More focused studies often use concentrations between 30 nM and 300 nM, as this range has been shown to effectively induce cell cycle arrest and apoptosis in cell lines such as MCF-7.[1]

Q3: How long should I incubate the cells with this compound?

A3: The optimal incubation time is cell-line dependent and should be determined empirically. Common incubation times for cytotoxicity assays with this compound range from 24 to 72 hours.[1] Shorter incubation times (e.g., 24 hours) are often sufficient to observe cell cycle arrest, while longer exposures (48-72 hours) are typically required to measure significant apoptosis and cytotoxicity.[1]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] When preparing working solutions, dilute the stock solution in a serum-free medium before adding it to the cells to avoid precipitation and ensure accurate dosing.

Data Presentation: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values can serve as a reference for designing your experiments. Note that IC50 values can vary depending on the cell line, assay method, and incubation time.[4][5]

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
MCF-7Breast Cancer11-165Not Specified
CCRF-CEMLymphoblastic Leukemia11-165Not Specified
CEM/VBL100Multidrug-Resistant Leukemia11-165Not Specified
HBL-100Breast Epithelial20070
HUVECEndothelial1640070
MIA PaCa-2Pancreatic Cancer>4000070
BEAS-2BBronchial Epithelial1220070

Experimental Protocols

Detailed Methodology for a Standard MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][6][7][8]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in a serum-free medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution to each well. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Cytotoxicity Observed Inappropriate concentration range.Perform a wider dose-response curve, from low nM to high µM, to identify the active range for your specific cell line.
Insufficient incubation time.Increase the incubation time (e.g., from 24h to 48h or 72h) to allow for the apoptotic cascade to fully execute.
Cell line is resistant to tubulin inhibitors.Consider using a different cell line or investigating mechanisms of resistance (e.g., expression of specific tubulin isotypes, drug efflux pumps).[9]
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for accuracy.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.
Compound precipitation.Ensure this compound is fully dissolved in the working solution. Consider preparing fresh dilutions for each experiment.
Unexpected Cell Morphology Off-target effects of the compound.Visually inspect cells under a microscope at different time points to monitor morphological changes. Compare with known tubulin inhibitors.
Contamination of cell culture.Regularly check for microbial contamination and perform mycoplasma testing.
Inconsistent IC50 Values Different experimental conditions.Standardize all assay parameters, including cell density, incubation time, and reagent concentrations, across all experiments.
Covalent binding kinetics.Be aware that as a covalent inhibitor, the IC50 of this compound may be more time-dependent than reversible inhibitors. Ensure consistent timing in your protocol.[10]

Visualizations

Batabulin_Sodium_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_prep Prepare this compound Dilutions cell_seeding->drug_prep treatment Treat Cells with this compound drug_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 end End calc_ic50->end Batabulin_Sodium_Signaling_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction batabulin This compound tubulin β-Tubulin (Cys-239) batabulin->tubulin Covalent Binding microtubule Microtubule Polymerization Disruption tubulin->microtubule Inhibition g2m G2/M Phase Arrest microtubule->g2m dr5 ↑ DR5 Expression g2m->dr5 nfkb NF-κB Pathway Activation g2m->nfkb caspase Caspase Activation dr5->caspase nfkb->dr5 Upregulation apoptosis Apoptosis caspase->apoptosis

References

How to minimize variability in Batabulin Sodium experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Batabulin Sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antitumor agent that acts as a microtubule depolymerizing agent. It covalently binds to a cysteine residue (Cys-239) on specific β-tubulin isotypes (β1, β2, and β4), disrupting microtubule polymerization.[1][2] This disruption of the microtubule network leads to a collapse of the cytoskeleton, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis (programmed cell death).[1][2]

Q2: What are the key cellular effects of this compound treatment?

Treatment of cancer cells with this compound typically results in:

  • Disruption of the microtubule network: This can be visualized by immunofluorescence microscopy.

  • Cell cycle arrest at the G2/M phase: This is quantifiable by flow cytometry analysis of DNA content.[1]

  • Induction of apoptosis: This can be measured by various assays, including those that detect caspase activation or changes in membrane permeability.[1][2]

  • Changes in cell morphology: Cells may become rounded and detached from the culture surface.

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C for long-term storage (stable for at least 4 years).[1] Stock solutions can be prepared in DMSO and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

This compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). It has lower solubility in a mixture of Ethanol:PBS (pH 7.2) (1:3) at 0.25 mg/ml.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity/Cell Viability Assays

Possible Causes & Solutions

Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Optimize and strictly control the initial cell seeding density. Create a growth curve for your specific cell line to determine the optimal density that ensures cells are in the exponential growth phase during the experiment.[3][4][5]
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. Ensure proper humidification in the incubator.
Variability in Drug Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO) before further dilution in culture medium. Perform serial dilutions carefully and mix thoroughly.
Inconsistent Incubation Times Standardize the incubation time with this compound across all experiments. For time-course studies, ensure precise timing for each data point.
Cell Line Health and Passage Number Use cells that are healthy, viable, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Do not allow cells to become over-confluent before seeding.[3]
Interference with Assay Reagents Some compounds can interfere with the chemical reactions of viability assays (e.g., MTT, XTT). If inconsistent results are observed, consider using an alternative assay based on a different principle (e.g., ATP-based assay like CellTiter-Glo®, or a dye exclusion assay).
Issue 2: Inconsistent Results in Cell Cycle Analysis via Flow Cytometry

Possible Causes & Solutions

Cause Troubleshooting Steps
Cell Clumping Ensure a single-cell suspension before and after fixation. Use cell-dissociation reagents like trypsin carefully, and gently pipette to break up clumps. Consider adding EDTA to buffers to prevent re-aggregation. Filter cells through a cell strainer before analysis.
Improper Fixation Use ice-cold 70% ethanol and add it dropwise to the cell pellet while gently vortexing to prevent cell clumping. Ensure complete fixation by incubating for an adequate time (e.g., at least 2 hours at 4°C).[6]
RNA Contamination Propidium iodide (PI) can also bind to double-stranded RNA. Treat fixed cells with RNase A to ensure that only DNA is stained.[6]
Variability in Staining Use a saturating concentration of the DNA-binding dye (e.g., PI) and incubate for a consistent period to ensure stoichiometric staining. Protect stained cells from light to prevent photobleaching.
Instrument Variability Calibrate the flow cytometer before each use with standardized beads to ensure consistent laser alignment and detector performance. Use consistent instrument settings (e.g., voltages, compensation) for all samples in an experiment.
Cell Cycle Synchronization If studying the progression through G2/M arrest, ensure that the synchronization method itself does not introduce variability. Release from synchronization should be consistent across all samples.
Issue 3: Poor Quality or Variable Immunofluorescence Staining of Microtubules

Possible Causes & Solutions

Cause Troubleshooting Steps
Suboptimal Fixation The fixation method is critical for preserving microtubule structure. Test different fixation protocols. A common method is fixation with ice-cold methanol. Alternatively, paraformaldehyde fixation followed by permeabilization with a detergent (e.g., Triton X-100) can be used. Optimize fixation time to avoid over- or under-fixation.[7][8]
Antibody-Related Issues Titrate the primary anti-tubulin antibody to determine the optimal concentration that provides a strong signal with low background. Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution. Run appropriate controls, including a secondary antibody-only control, to check for non-specific binding.[9][10]
High Background Staining Insufficient blocking can lead to high background. Use an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody, or BSA) for an adequate amount of time. Ensure thorough washing between antibody incubation steps.[7]
Photobleaching Minimize the exposure of fluorescently labeled samples to light. Use an anti-fade mounting medium to preserve the signal. Acquire images promptly after staining.[9]
Cell Morphology Changes This compound treatment causes cells to round up and may lead to detachment. Consider using coated coverslips (e.g., with poly-L-lysine) to improve cell adherence.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MCF-7Breast Cancer11 - 165[1]
CCRF-CEMLymphoblastic Leukemia11 - 165[1]
CEM/VBL100Multidrug-Resistant Leukemia11 - 165[1]

Note: The reported IC50 values often represent a range due to variations in experimental conditions and cell line batches.

Table 2: Effects of this compound on MCF-7 Breast Cancer Cells

Treatment ConcentrationIncubation TimeEffectPercentage of Cells AffectedReference
30-300 nM24 hoursG2/M Arrest (4n DNA content)~25-30%[1][2]
30-300 nM24-48 hoursApoptosis25-30%[1][2]
100 nM48 hoursApoptosis~50-80%[1]

Experimental Protocols

General Protocol for Cytotoxicity Assay (e.g., MTT or SRB Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized seeding density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan crystals.

    • For SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain the fixed cells with SRB dye. Wash away the unbound dye and then solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.

General Protocol for Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 2 hours at 4°C.

  • Staining: Wash the fixed cells with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

General Protocol for Immunofluorescence of Microtubules
  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed PBS.

    • Fix the cells (e.g., with ice-cold methanol or 4% paraformaldehyde).

    • If using paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking solution (e.g., 1% BSA in PBS) for at least 30 minutes.

  • Antibody Incubation:

    • Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer.

    • Wash the coverslips several times with PBS.

    • Incubate with a fluorescently labeled secondary antibody that matches the host species of the primary antibody.

  • Nuclear Staining and Mounting:

    • (Optional) Stain the nuclei with a DNA dye like DAPI.

    • Wash the coverslips.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Mandatory Visualizations

Batabulin_Sodium_Mechanism cluster_cell Cancer Cell Batabulin This compound Tubulin β-Tubulin Isotypes (β1, β2, β4) Batabulin->Tubulin Covalent Binding (Cys-239) Microtubule_Disruption Microtubule Polymerization Disruption Tubulin->Microtubule_Disruption Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Healthy Cancer Cell Culture treatment Treat with this compound (various concentrations and times) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle microscopy Immunofluorescence Microscopy treatment->microscopy

Caption: General experimental workflow for this compound.

Apoptosis_Pathway Microtubule_Disruption Microtubule Disruption (by this compound) Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspase Activation (e.g., Caspase-3) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by mitotic arrest.

References

Technical Support Center: Batabulin Sodium and Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Batabulin Sodium in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding immunofluorescence (IF) assays involving this potent microtubule-depolymerizing agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the cytoskeleton?

This compound is an antitumor agent that acts as a microtubule-destabilizing agent. It covalently binds to a subset of β-tubulin isotypes, preventing their polymerization into microtubules.[1] This disruption of the microtubule network leads to a collapse of the cytoskeleton, altering cell morphology, inducing cell-cycle arrest, and ultimately leading to apoptosis.[1]

Q2: I am not seeing the expected microtubule disruption in my immunofluorescence images after this compound treatment. What could be the reason?

Several factors could contribute to this observation:

  • Insufficient Drug Concentration or Incubation Time: The effective concentration and duration of this compound treatment can vary between cell lines. Ensure you have performed a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

  • Inactive Compound: Improper storage of this compound can lead to its degradation. It is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

  • Suboptimal Immunofluorescence Protocol: The fixation, permeabilization, or antibody incubation steps may not be optimized for visualizing microtubule alterations. Refer to our detailed experimental protocol for guidance.

  • Resistant Cell Line: Some cell lines may exhibit intrinsic or acquired resistance to microtubule-targeting agents.

Q3: My cells are rounding up and detaching from the coverslip after this compound treatment. How can I prevent this and still perform immunofluorescence?

Cell rounding and detachment are expected consequences of microtubule disruption and subsequent cytotoxicity.[1] To mitigate this for imaging purposes:

  • Use Coated Coverslips: Pre-coating coverslips with materials like poly-L-lysine or fibronectin can enhance cell adhesion.

  • Optimize Treatment Duration: Use the shortest effective incubation time that still induces the desired microtubule phenotype.

  • Gentle Handling: Be extremely gentle during all washing and incubation steps of the immunofluorescence protocol to avoid dislodging the loosely attached cells.

Q4: What are the expected morphological changes in microtubules when visualized with immunofluorescence after successful this compound treatment?

Following effective this compound treatment, you should observe a significant alteration in the microtubule network. Instead of the typical long, filamentous structures radiating from the microtubule-organizing center, you would expect to see:

  • Diffuse Tubulin Staining: A loss of distinct microtubule fibers and an increase in diffuse, punctuated, or aggregated tubulin fluorescence throughout the cytoplasm.

  • Fragmented Microtubules: The appearance of short, disorganized microtubule fragments.

  • Cell Cycle-Specific Effects: Cells may be arrested in mitosis, displaying abnormal mitotic spindles or a complete lack of a spindle.

Troubleshooting Guide: Immunofluorescence Artifacts

This guide addresses common artifacts encountered when performing immunofluorescence on cells treated with this compound.

Problem Possible Cause Recommended Solution
High Background Staining Inadequate blockingIncrease the blocking time and/or use a different blocking agent (e.g., 5% normal goat serum in PBS).
Primary or secondary antibody concentration too highTitrate your antibodies to determine the optimal dilution that provides a strong signal with minimal background.
Insufficient washingIncrease the number and duration of wash steps after antibody incubations.
AutofluorescenceCheck for autofluorescence in an unstained control. If present, consider using a different fixative or a commercial antifade mounting medium with an autofluorescence quencher.
Weak or No Signal Ineffective this compound treatmentConfirm the activity of your this compound and optimize the treatment concentration and duration.
Suboptimal primary antibodyEnsure your anti-tubulin antibody is validated for immunofluorescence and use it at the recommended dilution.
Incompatible secondary antibodyVerify that your secondary antibody is raised against the host species of your primary antibody (e.g., goat anti-mouse for a mouse primary).
Inadequate permeabilizationIf using a fixative like paraformaldehyde, ensure you include a permeabilization step with a detergent like Triton X-100 to allow antibody access to intracellular targets.
Non-Specific Staining Cross-reactivity of the secondary antibodyRun a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
Antibody aggregatesCentrifuge your antibody solutions before use to remove any aggregates.
Altered Cell Morphology (Artifactual) Harsh fixation or permeabilizationOptimize fixation and permeabilization conditions. For example, a shorter fixation time or a lower concentration of detergent may be necessary for cells with a compromised cytoskeleton.
Cells dried out during the procedureEnsure the sample remains hydrated throughout all steps of the staining protocol.

Quantitative Data Summary

The following tables summarize the effects of Batabulin on MCF7 breast cancer cells.

Table 1: Effect of Batabulin on Cell Cycle Distribution in MCF7 Cells (24-hour treatment)

Batabulin ConcentrationTetraploid (4n) DNA Content
30 nM~25-30%
100 nM~25-30%
300 nM~25-30%

Data indicates an arrest at the G2/M cell-cycle boundary.[1]

Table 2: Induction of Apoptosis by Batabulin in MCF7 Cells

Treatment DurationBatabulin ConcentrationApoptotic Cells
24-48 hours30-300 nM25-30%
48 hours100 nM~50-80%

Experimental Protocols

Detailed Methodology for Immunofluorescence Staining of Microtubules after this compound Treatment

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

Materials:

  • Cells cultured on sterile glass coverslips

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary Antibody (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated Secondary Antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound for the optimized duration. Include a vehicle-treated control (e.g., DMSO).

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Paraformaldehyde Fixation: Add 4% paraformaldehyde in PBS and incubate for 10-15 minutes at room temperature.

    • Methanol Fixation: Add ice-cold methanol and incubate for 5-10 minutes at -20°C.

  • Washing:

    • Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if using paraformaldehyde fixation):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-tubulin antibody in Blocking Buffer to its optimal concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Gently wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing:

    • Gently wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the coverslips with a DAPI solution for 5 minutes at room temperature, protected from light.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges with clear nail polish.

  • Imaging:

    • Visualize the slides using a fluorescence microscope with the appropriate filters.

Visualizations

Batabulin_Sodium_Mechanism cluster_cell Cell Batabulin This compound Tubulin β-Tubulin Isotypes Batabulin->Tubulin Covalent Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Cytoskeleton Cytoskeleton Collapse Microtubule->Cytoskeleton CellCycle G2/M Arrest Cytoskeleton->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis IF_Workflow start Start: Cells on Coverslip treatment This compound Treatment start->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% NGS) permeabilization->blocking primary_ab Primary Antibody (anti-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging Troubleshooting_Logic cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Solution HighBg High Background Blocking Inadequate Blocking HighBg->Blocking AbConc Incorrect Ab Concentration HighBg->AbConc Washing Insufficient Washing HighBg->Washing WeakSignal Weak/No Signal WeakSignal->AbConc Drug Inactive Drug WeakSignal->Drug Perm Poor Permeabilization WeakSignal->Perm NonSpecific Non-Specific Staining NonSpecific->AbConc Secondary Secondary Ab Issue NonSpecific->Secondary OptimizeBlock Optimize Blocking Blocking->OptimizeBlock TitrateAb Titrate Antibodies AbConc->TitrateAb AbConc->TitrateAb AbConc->TitrateAb IncreaseWash Increase Washes Washing->IncreaseWash CheckDrug Verify Drug Activity Drug->CheckDrug OptimizePerm Optimize Permeabilization Perm->OptimizePerm CheckSecondary Verify Secondary Ab Secondary->CheckSecondary

References

Ensuring reproducibility in Batabulin Sodium cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring reproducibility in cell-based assays involving Batabulin Sodium. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antitumor agent that selectively binds to a subset of β-tubulin isotypes, specifically at a conserved cysteine residue (Cys-239) found in β1, β2, and β4 tubulin isotypes.[1][2] This covalent binding disrupts the polymerization of microtubules, leading to a collapse of the cytoskeleton.[1] The disruption of microtubule dynamics interferes with mitosis, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1][3]

Q2: What are the expected cellular effects of this compound treatment?

Treatment of cancer cells with this compound typically results in:

  • Morphological Changes: Cells may appear rounded or altered in shape due to cytoskeleton collapse.[1]

  • Cell Cycle Arrest: An accumulation of cells in the G2/M phase of the cell cycle. For example, treatment of MCF-7 cells with 30-300 nM Batabulin for 24 hours can result in approximately 25-30% of cells having a tetraploid (4n) DNA content.[1]

  • Induction of Apoptosis: An increase in the percentage of apoptotic cells. For instance, after a 48-hour exposure to 100 nM Batabulin, approximately 50-80% of the MCF-7 cell population may undergo apoptosis.[1]

Q3: How should this compound be stored and handled?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1] It is soluble in DMSO and ethanol.[2]

Q4: In which cancer cell lines has this compound shown cytotoxic activity?

Batabulin is cytotoxic against a variety of drug-sensitive and drug-resistant cancer cell lines with IC50 values typically in the nanomolar range (e.g., 11-165 nM).[2]

Troubleshooting Guides

This section addresses common issues that may arise during cell-based assays with this compound.

Issue 1: High variability in cell viability/proliferation assay results.

Potential Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to prevent settling. Use reverse pipetting techniques for better accuracy.
Edge effects in microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. Ensure proper humidification in the incubator.
Inconsistent drug concentration Prepare a fresh stock solution of this compound and perform serial dilutions accurately. Use calibrated pipettes.
Cell passage number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.
Mycoplasma contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly affect cell health and experimental outcomes.

Issue 2: No significant G2/M arrest observed in cell cycle analysis.

Potential Cause Troubleshooting Step
Suboptimal drug concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Cell line resistance Some cell lines may exhibit intrinsic or acquired resistance. Consider mechanisms such as altered expression of β-tubulin isotypes.[4][5][6]
Incorrect cell fixation and staining Ensure proper cell fixation (e.g., with cold 70% ethanol) and permeabilization to allow for stoichiometric DNA staining with propidium iodide (PI).[7][8] Treat with RNase to avoid staining of double-stranded RNA.[8]
Flow cytometer settings Optimize flow cytometer settings for doublet discrimination and proper gating of cell cycle phases.

Issue 3: Low levels of apoptosis detected.

Potential Cause Troubleshooting Step
Assay timing Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than anticipated. Perform a time-course experiment to identify the optimal window for apoptosis detection.
Choice of apoptosis assay Different assays measure different stages of apoptosis. Consider using a combination of assays, such as Annexin V staining for early apoptosis and a TUNEL assay for later-stage DNA fragmentation.
Cell density High cell density can sometimes inhibit the induction of apoptosis. Optimize the seeding density for your experiments.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in MCF-7 Breast Cancer Cells

ParameterConcentrationIncubation TimeResult
Cell Cycle Arrest 30-300 nM24 hours~25-30% of cells with 4n DNA content (G2/M arrest)[1]
Apoptosis 30-300 nM24-48 hours25-30% apoptosis[1]
Apoptosis 100 nM48 hours~50-80% of the cell population undergoing apoptosis[1]

Table 2: Cytotoxicity of Batabulin in Various Cancer Cell Lines

Cell LineIC50 (nM)
Drug-sensitive and -resistant cancer cell lines11-165[2]

Experimental Protocols

Cell Proliferation Assay (MTT/XTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Addition of Reagent: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10]

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[7]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.[8]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Batabulin_Signaling_Pathway cluster_0 Batabulin This compound Tubulin β-Tubulin Isotypes (β1, β2, β4) Batabulin->Tubulin Covalent Binding (Cys-239) Disruption Disruption of Microtubule Dynamics MT Microtubule Polymerization Tubulin->MT Tubulin->Disruption Inhibition G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays CellCulture 1. Cell Culture Seeding 2. Cell Seeding CellCulture->Seeding Treatment 4. Cell Treatment Seeding->Treatment DrugPrep 3. This compound Dilution DrugPrep->Treatment Proliferation A. Proliferation Assay (MTT/XTT) Treatment->Proliferation Apoptosis B. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle C. Cell Cycle Analysis (PI Staining) Treatment->CellCycle

Caption: General experimental workflow for this compound cell-based assays.

Troubleshooting_Tree Start Inconsistent/Unexpected Results Check_Cells Are cell health and passage number optimal? Start->Check_Cells Check_Reagents Are this compound and assay reagents prepared correctly? Check_Cells->Check_Reagents Yes Optimize_Cells Use low passage cells. Check for contamination. Check_Cells->Optimize_Cells No Check_Protocol Is the experimental protocol (timing, concentration) optimized? Check_Reagents->Check_Protocol Yes Optimize_Reagents Prepare fresh solutions. Calibrate pipettes. Check_Reagents->Optimize_Reagents No Optimize_Protocol Perform dose-response and time-course. Check_Protocol->Optimize_Protocol No Re_Run Re-run Experiment Check_Protocol->Re_Run Yes Optimize_Cells->Re_Run Optimize_Reagents->Re_Run Optimize_Protocol->Re_Run

Caption: A troubleshooting decision tree for this compound assays.

References

Batabulin Sodium stability and long-term storage issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and long-term storage of Batabulin Sodium. The information is compiled from publicly available data sheets and scientific literature. Please note that detailed proprietary stability studies and formulation data for this compound, a compound whose clinical development was discontinued, are not extensively available in the public domain. Therefore, some of the troubleshooting and experimental protocols are based on general best practices for similar pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound powder should be stored under controlled temperature and conditions to ensure its stability. Based on available data, the following conditions are recommended:

  • Store at -20°C for long-term storage of up to 3 years.[1]

  • For shorter periods, storage at 4°C for up to 2 years is also cited.[1]

  • Another source suggests storage at -20°C provides stability for ≥ 4 years.[2]

  • It is also recommended to store the compound at 2-8°C in a dry environment, protected from light in a tightly sealed container.[]

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is dependent on the storage temperature. For prepared stock solutions, the following storage conditions are advised:

  • -80°C for up to 6 months.[][4]

  • -20°C for up to 1 month.[][4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q3: What solvents can be used to prepare stock solutions of this compound?

A3: this compound has varying solubility in common laboratory solvents. It is crucial to select an appropriate solvent to ensure complete dissolution. The reported solubilities are:

  • DMSO: 125 mg/mL (requires sonication)[4], 100 mg/mL[1], and 30 mg/mL[2]

  • DMF: 30 mg/mL[2]

  • Ethanol: 30 mg/mL[2]

  • Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[2]

Q4: What is the known mechanism of action of this compound?

A4: this compound is an antitumor agent that functions as a microtubule inhibitor. It covalently binds to a cysteine residue (Cys-239) on specific β-tubulin isotypes (β1, β2, and β4).[2][5] This binding disrupts microtubule polymerization, leading to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the compound and any prepared solutions have been stored according to the recommended conditions (see FAQs). Consider using a fresh vial of the compound.
Repeated freeze-thaw cycles of stock solutions.Prepare single-use aliquots of stock solutions to minimize freeze-thaw cycles.
Precipitation in stock solution Exceeding the solubility limit of the solvent.Ensure the concentration of the stock solution does not exceed the known solubility for the chosen solvent. Gentle warming and vortexing may help to redissolve the compound, but if precipitation persists, a new solution at a lower concentration should be prepared.
Use of a solvent in which this compound has low solubility.Refer to the solubility data and select a more appropriate solvent.
Reduced biological activity Degradation of the compound in the experimental media over time.Prepare fresh dilutions of this compound in your cell culture or assay buffer immediately before each experiment.
pH instability in the experimental setup.While specific pH stability data is not available, significant deviations from neutral pH in aqueous solutions could potentially lead to hydrolysis of the sulfonamide group. Maintain a stable and appropriate pH in your experimental buffer.

Stability and Storage Summary

Form Storage Temperature Duration Reference
Solid (Powder)-20°C3 years[1]
4°C2 years[1]
-20°C≥ 4 years[2]
2-8°CNot specified[]
Stock Solution-80°C6 months[][4]
-20°C1 month[][4]

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound are not publicly available, a general workflow for conducting forced degradation studies can be outlined. These studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

General Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Degradation (e.g., 80°C) prep->thermal photo Photolytic Degradation (e.g., UV/Vis light) prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc detect Peak Detection & Quantification (e.g., UV, MS) hplc->detect compare Compare stressed samples to control detect->compare identify Identify Degradation Products compare->identify pathway Propose Degradation Pathways identify->pathway

Caption: General workflow for a forced degradation study.

Signaling Pathway

This compound's Mechanism of Action

The mechanism of action of this compound involves its direct interaction with the microtubule cytoskeleton, a critical component for cell division and structure.

Batabulin_MoA Batabulin This compound Tubulin α/β-Tubulin Dimers Batabulin->Tubulin Covalent binding to Cys-239 of β-tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Cytoskeleton Cytoskeleton Collapse Microtubules->Cytoskeleton G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Logical Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting common issues encountered during experiments with this compound.

Troubleshooting_Flowchart decision decision start Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions of Solid & Solutions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage & Use Fresh Aliquot storage_ok->correct_storage No check_prep Review Solution Preparation (Solvent, Concentration) storage_ok->check_prep Yes correct_storage->check_prep prep_ok Preparation Protocol Correct? check_prep->prep_ok correct_prep Action: Prepare Fresh Solution According to Protocol prep_ok->correct_prep No check_protocol Examine Experimental Protocol (Incubation time, pH, etc.) prep_ok->check_protocol Yes correct_prep->check_protocol protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok correct_protocol Action: Repeat Experiment with Strict Adherence to Protocol protocol_ok->correct_protocol No consult Consult Literature for Similar Compound Behavior protocol_ok->consult Yes correct_protocol->consult

Caption: Troubleshooting flowchart for this compound experiments.

References

Validation & Comparative

Comparative Efficacy of Batabulin Sodium and Combretastatin A-4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two tubulin-binding agents, Batabulin Sodium and Combretastatin A-4, focusing on their efficacy, mechanisms of action, and supporting experimental data. Both compounds target microtubules, essential components of the cellular cytoskeleton, but through distinct mechanisms, leading to different primary antitumor effects. This compound acts as a direct cytotoxic agent, while Combretastatin A-4 functions primarily as a vascular-disrupting agent (VDA).

Mechanism of Action

This compound: this compound (also known as T138067) is a synthetic antitumor agent that disrupts microtubule polymerization.[1][2] It acts by binding covalently and selectively to a conserved cysteine residue, Cys-239, found in a subset of β-tubulin isotypes (β1, β2, and β4).[1][3] This irreversible modification prevents the proper assembly of microtubules, leading to a collapse of the cytoskeleton.[1] The disruption of microtubule dynamics ultimately causes cell cycle arrest at the G2/M phase and induces apoptosis, leading directly to tumor cell death.[1][4] Some research suggests this covalent modification represents a novel third class of tubulin inhibitors that actively promote tubulin heterodimer degradation.[5]

Batabulin_Pathway Batabulin This compound Tubulin β-Tubulin Subunits (Isotypes β1, β2, β4) Batabulin->Tubulin Selectively Targets Covalent Covalent Binding to Cys-239 Tubulin->Covalent Disruption Disruption of Microtubule Polymerization Covalent->Disruption Collapse Cytoskeleton Collapse Disruption->Collapse Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Collapse->Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for this compound.

Combretastatin A-4 (CA-4): Combretastatin A-4 is a natural product isolated from the South African bush willow tree, Combretum caffrum.[6] Due to its poor water solubility, it is typically administered as its water-soluble prodrug, Combretastatin A-4 Phosphate (CA-4P), which is rapidly converted to the active CA-4 form in the body.[6][7] CA-4 binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization.[8][9]

Its primary antitumor effect stems from its potent activity against endothelial cells. By disrupting the microtubule cytoskeleton in these cells, CA-4 alters their morphology, which increases vascular permeability and leads to the rapid shutdown of blood flow within established tumor vasculature.[7][10] This vascular disruption causes extensive ischemic necrosis in the tumor core.[7] A secondary mechanism involves the inhibition of angiogenesis by down-regulating the VEGF/VEGFR-2 signaling pathway, which suppresses the formation of new blood vessels.[11]

CA4_Pathway cluster_0 Primary Mechanism: Vascular Disruption cluster_1 Secondary Mechanism: Anti-Angiogenesis CA4P CA-4P (Prodrug) CA4 CA-4 (Active Drug) CA4P->CA4 Dephosphorylation Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to EndoDisrupt Endothelial Cytoskeleton Disruption Tubulin->EndoDisrupt VascularCollapse Vascular Shutdown & Increased Permeability EndoDisrupt->VascularCollapse Necrosis Tumor Necrosis VascularCollapse->Necrosis VEGF VEGF/VEGFR-2 Signaling Pathway Angio Inhibition of Angiogenesis VEGF->Angio CA4_2->VEGF Attenuates

Caption: Mechanism of action for Combretastatin A-4.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison of the two agents.

Table 1: In Vitro Efficacy
ParameterThis compoundCombretastatin A-4Citation(s)
Tubulin Polymerization IC₅₀ 2 µM (bovine brain tubulin)2.1 µM[3][12]
Cell Line Cytotoxicity IC₅₀ 11 - 165 nM (panel of drug-sensitive and -resistant cancer cell lines)10 - 50 nM (MCF-7 breast cancer)[3][11]
Apoptosis Induction 25-30% in MCF-7 cells (30-300 nM, 24-48h)Primarily induces necrosis secondary to vascular shutdown[1]
Cell Cycle Arrest G2/M phase (MCF-7 cells, 30-300 nM)G2/M phase[1]
Table 2: In Vivo Preclinical Efficacy
ModelThis compoundCombretastatin A-4 PhosphateCitation(s)
Xenograft Model(s) CCRF-CEM (lymphoblastic leukemia), CEM/VBL100 (multidrug-resistant)P22 (carcinosarcoma), MDA-MB-231 (breast), MCF-7 (breast)[3][10][11]
Administration & Dose 40 mg/kg, intraperitoneal injection100 mg/kg, intraperitoneal injection[3][10]
Observed Effect(s) Reduced tumor volume~100-fold reduction in tumor blood flow at 6 hours; extensive tumor necrosis[3][10]
Other Models N/ASuppressed neovascularization in chicken chorioallantoic membrane (CAM) model[11]
Clinical Development Summary
  • This compound: The development of this compound appears to have been discontinued. A Phase 2/3 clinical trial for unresectable hepatocellular carcinoma was terminated.[5]

  • Combretastatin A-4 Phosphate (CA-4P): CA-4P has undergone numerous Phase I and II clinical trials for a variety of solid tumors, including anaplastic thyroid, ovarian, and non-small cell lung cancer.[8][13][14] It is often evaluated in combination with other anticancer therapies, such as chemotherapy and anti-angiogenic agents like bevacizumab, to target the remaining viable tumor rim after vascular disruption.[8][15]

Experimental Protocols

The data presented above are typically generated using standardized methodologies in preclinical cancer research.

Tubulin Polymerization Assay

This cell-free assay measures a compound's direct effect on microtubule formation.

  • Principle: Purified tubulin is induced to polymerize into microtubules by raising the temperature to 37°C in the presence of GTP. The resulting increase in light scattering (turbidity) is measured over time using a spectrophotometer at 340 nm.

  • Methodology:

    • Purified bovine brain tubulin is prepared in a polymerization buffer (e.g., G-PEM buffer with GTP).

    • The tubulin solution is distributed into a 96-well plate.

    • The test compound (Batabulin or CA-4) is added at various concentrations. A vehicle control (e.g., DMSO) and a known inhibitor (e.g., colchicine) are included.

    • The plate is incubated at 37°C, and the absorbance at 340 nm is read every minute for 60-90 minutes.

    • The rate of polymerization is calculated, and the IC₅₀ value (the concentration at which tubulin polymerization is inhibited by 50%) is determined.[3][12]

Cell Viability Assay (e.g., MTT/MTS Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Principle: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (MTT or MTS) into a colored formazan product, which can be quantified by measuring its absorbance.

  • Methodology:

    • Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).[11]

    • After incubation, the MTT or MTS reagent is added to each well and incubated for 2-4 hours.

    • If using MTT, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

    • The absorbance is read at the appropriate wavelength (e.g., 490 nm for MTS).[16]

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and the IC₅₀ value is calculated.

In Vivo Xenograft Study

This model evaluates the antitumor efficacy of a compound in a living organism.

  • Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

  • Methodology:

    • A suspension of human cancer cells (e.g., CCRF-CEM or MCF-7) is injected subcutaneously into the flank of athymic nude mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into control and treatment groups.

    • The treatment group receives the compound (e.g., Batabulin at 40 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., once per week).[1] The control group receives the vehicle.

    • Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

    • At the end of the study, the percent tumor growth inhibition is calculated. Tissues may be harvested for further analysis (e.g., histology, microvessel density).[11]

Workflow cluster_0 In Vitro / Cell-Free cluster_1 In Vivo Target Target Identification (β-Tubulin) Assay Tubulin Polymerization Assay Target->Assay Cell Cell Viability Assays (e.g., MTT on Cancer Lines) Assay->Cell Mech Mechanism of Action (Cell Cycle, Apoptosis) Cell->Mech Xenograft Animal Xenograft Model Mech->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity & PK/PD Studies Efficacy->Toxicity

Caption: General workflow for preclinical evaluation of tubulin inhibitors.

References

Validating the Anti-Mitotic Efficacy of T138067: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-mitotic agent T138067 (Batabulin) with other established microtubule-targeting drugs: paclitaxel, vincristine, and combretastatin A4. The information presented herein is supported by experimental data to facilitate an objective evaluation of T138067's performance and potential as a therapeutic agent, particularly in the context of multidrug resistance.

Mechanism of Action: A Tale of Microtubule Disruption

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle, a key structure in cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death, a strategy widely exploited in cancer chemotherapy. T138067 and the comparator drugs all target tubulin but through distinct mechanisms.

T138067 is a synthetic molecule that acts as a microtubule destabilizing agent. It covalently binds to a specific cysteine residue (Cys-239) on β-tubulin, a modification that prevents the polymerization of tubulin dimers into microtubules.[1][2][3] This irreversible binding is a key differentiator from many other anti-mitotic agents.

Paclitaxel , a well-known taxane, promotes the polymerization of tubulin and stabilizes existing microtubules.[4][5][6] This hyper-stabilization also disrupts the dynamic nature of microtubules required for mitosis, leading to cell cycle arrest.

Vinca alkaloids , such as vincristine, are microtubule destabilizers.[1][7][8] They bind to the plus ends of microtubules and inhibit their elongation, leading to a net depolymerization.

Combretastatin A4 is a natural product that binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization.[9][10][11][12]

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Microtubules Microtubules Microtubule Polymerization->Microtubules Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization GDP Microtubule Depolymerization->Tubulin Dimers T138067 T138067 T138067->Microtubule Polymerization Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubule Depolymerization Inhibits Vincristine Vincristine Vincristine->Microtubule Polymerization Inhibits CombretastatinA4 CombretastatinA4 CombretastatinA4->Microtubule Polymerization Inhibits

Figure 1. Mechanism of action of microtubule-targeting agents.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of T138067 and comparator drugs in various cancer cell lines, including those with multidrug resistance (MDR).

Table 1: IC50 Values in Drug-Sensitive Cancer Cell Lines (nM)

Cell LineCancer TypeT138067PaclitaxelVincristineCombretastatin A4
MCF7Breast113.5 - 7.55.02.0 - 4.0
CCRF-CEMLeukemia----
A549Lung->32,000 (3h)40-
BFTC 905Bladder---<4
TSGH 8301Bladder---<4

Table 2: IC50 Values in Multidrug-Resistant (MDR) Cancer Cell Lines (nM)

Cell LineCancer TypeResistance MechanismT138067PaclitaxelVincristine
MCF7/ADRBreastP-gp overexpression11>1000>1000
8226/Dox40MyelomaP-gp overexpression---
VCR/MCF7BreastVincristine Resistant--10,574

Data compiled from multiple sources.[2][13] Note that experimental conditions can vary between studies, affecting absolute IC50 values.

A key advantage of T138067 is its efficacy against tumor cell lines that exhibit significant resistance to other common chemotherapeutic agents like vinblastine, paclitaxel, doxorubicin, and actinomycin D.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (T138067, paclitaxel, vincristine, combretastatin A4) and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

G Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment Incubation Incubation Drug Treatment->Incubation Add MTT Add MTT Incubation->Add MTT Add Solubilizer Add Solubilizer Incubation->Add Solubilizer Add MTT->Incubation Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance

Figure 2. MTT cell viability assay workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Culture cells and treat them with the test compounds for a specific duration.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

  • Incubate the fixed cells on ice for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of PI, which is proportional to the DNA content.

G Cell Culture & Treatment Cell Culture & Treatment Harvest & Wash Harvest & Wash Cell Culture & Treatment->Harvest & Wash Fixation (Ethanol) Fixation (Ethanol) Harvest & Wash->Fixation (Ethanol) Wash Wash Fixation (Ethanol)->Wash PI/RNase Staining PI/RNase Staining Wash->PI/RNase Staining Flow Cytometry Analysis Flow Cytometry Analysis PI/RNase Staining->Flow Cytometry Analysis

Figure 3. Cell cycle analysis workflow.
In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer containing GTP.

  • Add the test compounds at various concentrations or a vehicle control to the tubulin solution in a 96-well plate.

  • Incubate the plate at 37°C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • For microtubule-stabilizing agents like paclitaxel, the assay can be modified to measure the inhibition of cold-induced depolymerization.

G Prepare Tubulin & GTP Prepare Tubulin & GTP Add Test Compound Add Test Compound Prepare Tubulin & GTP->Add Test Compound Incubate at 37°C Incubate at 37°C Add Test Compound->Incubate at 37°C Monitor Absorbance (340nm) Monitor Absorbance (340nm) Incubate at 37°C->Monitor Absorbance (340nm)

Figure 4. Tubulin polymerization assay workflow.

Conclusion

T138067 demonstrates potent anti-mitotic activity through a distinct mechanism of covalent modification of β-tubulin, leading to the disruption of microtubule polymerization. A significant advantage of T138067 is its demonstrated efficacy against multidrug-resistant cancer cell lines, a major challenge in current cancer chemotherapy. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further validate and explore the therapeutic potential of T138067. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in a preclinical setting.

References

A Comparative Guide to Covalent Tubulin Inhibitors: Batabulin Sodium and its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Batabulin Sodium, a covalent tubulin inhibitor, with other compounds that share a similar mechanism of action, specifically those that covalently bind to the Cys-239 residue of β-tubulin. This analysis is based on available preclinical data to offer insights into their relative performance and potential as anticancer agents.

Introduction to Covalent Tubulin Inhibitors

Tubulin, the fundamental protein component of microtubules, is a well-established target for cancer chemotherapy. Microtubules are dynamic structures essential for cell division, intracellular transport, and maintenance of cell shape. Agents that disrupt microtubule dynamics can arrest the cell cycle, leading to apoptosis. Covalent tubulin inhibitors represent a distinct class of these agents, forming an irreversible bond with tubulin, which can lead to prolonged inhibition and potentially overcome certain resistance mechanisms.

This compound (formerly T138067) is a synthetic compound that covalently modifies Cys-239 on β-tubulin isotypes 1, 2, and 4, leading to the disruption of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2] This guide will compare this compound to other reported covalent binders of the same cysteine residue: T0070907, N,N′-ethylene-bis(iodoacetamide) (EBI), and Allyl isothiocyanate (AITC). A novel aspect of these Cys-239 covalent modifiers is their potential to induce tubulin degradation, suggesting a new mechanistic class of tubulin-targeting agents.[3]

Mechanism of Action: Covalent Modification of β-Tubulin

The core mechanism of action for this compound and its comparators discussed here is the covalent modification of the cysteine residue at position 239 of β-tubulin. This irreversible binding is distinct from reversible inhibitors like colchicine, which also binds in this region. The covalent adduct formation disrupts the normal process of microtubule polymerization, leading to a cascade of events culminating in cell death.

Covalent Tubulin Inhibition Pathway Signaling Pathway of Covalent Tubulin Inhibitors Targeting Cys-239 Batabulin This compound (or other covalent inhibitor) Tubulin β-Tubulin (Cys-239) Batabulin->Tubulin Binds to Covalent_Bond Covalent Adduct Formation Tubulin->Covalent_Bond Forms Polymerization_Inhibition Inhibition of Microtubule Polymerization Covalent_Bond->Polymerization_Inhibition Tubulin_Degradation Tubulin Heterodimer Degradation Covalent_Bond->Tubulin_Degradation Microtubule_Disruption Microtubule Network Disruption Polymerization_Inhibition->Microtubule_Disruption Tubulin_Degradation->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Covalent Tubulin Inhibitors

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the cytotoxic effects of the compounds on various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
This compound BEAS-2BNormal Bronchial Epithelium> 4070[4]
HBL-100Breast0.270[5]
MCF7Breast0.03 - 0.3 (for apoptosis)24-48[1][6]
T0070907 OR6African Green Monkey2.7 (CC50)72[7]
KU812Leukemia1.4 (in combination)72[8]
ME-180, SiHaCervicalInduces G2/M arrest at 50 µM-[9]
Allyl isothiocyanate A549Lung10-[10]
H1299Lung5-[10]
GBM 8401Glioblastoma9.2524[10]
MCF-7Breast~5-[10]
MDA-MB-231BreastNo inhibition at 10 µM-[11]
HL60/SLeukemia2.03[10]
In Vitro Tubulin Polymerization Inhibition

Data on the direct inhibition of tubulin polymerization is crucial for confirming the mechanism of action.

CompoundAssay TypeIC50 (µM)Citation
This compound Not specifiedDisrupts polymerization[1]
Allyl isothiocyanate Turbidity Assay-[5]

Note: Specific IC50 values for the inhibition of tubulin polymerization by this compound, T0070907, and EBI are not consistently reported in the public domain. AITC and other isothiocyanates have been shown to inhibit tubulin polymerization.[5]

Preclinical In Vivo Efficacy

Xenograft models in immunocompromised mice are standard for evaluating the in vivo antitumor activity of novel compounds.

CompoundXenograft ModelDosing RegimenKey FindingsCitation
This compound CCRF-CEM (Leukemia)40 mg/kg, i.p., once weeklyImpaired tumor growth[6]
T0070907 Colorectal CarcinomaNot specifiedReduced metastasis[7]
Allyl isothiocyanate PC-3 (Prostate)10 µmol, i.p., 3 times/weekSignificantly inhibited tumor growth[13]
A549 (Lung)Oral administrationSuppressed tumor growth in combination with cisplatin[2]

Clinical Development Status

A crucial aspect of comparing developmental compounds is their progress through clinical trials.

  • This compound: Has undergone clinical trials, but its development appears to have been discontinued.

  • T0070907, N,N′-ethylene-bis(iodoacetamide (EBI), and Allyl isothiocyanate (AITC): There is no clear evidence from the reviewed literature that these compounds have entered formal clinical trials for cancer treatment. AITC is a naturally occurring dietary compound and has been investigated in various preclinical and some observational human studies for its health benefits.[14][15]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (e.g., 570 nm) Solubilize->Read Analyze Calculate IC50 values Read->Analyze

MTT Assay for Cytotoxicity Assessment

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

In Vitro Tubulin Polymerization Assay

Tubulin Polymerization Assay Workflow for Tubulin Polymerization Assay Prepare Prepare tubulin solution and test compounds on ice Incubate_Compound Incubate tubulin with test compound or vehicle Prepare->Incubate_Compound Initiate Initiate polymerization by - Warming to 37°C - Adding GTP Incubate_Compound->Initiate Monitor Monitor absorbance at 340 nm over time Initiate->Monitor Analyze Plot polymerization curves and determine inhibition Monitor->Analyze

Tubulin Polymerization Assay Workflow

Methodology:

  • Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer on ice. Test compounds are prepared at various concentrations.

  • Reaction Mixture: The tubulin solution is mixed with the test compound or a vehicle control in a 96-well plate.

  • Initiation of Polymerization: Polymerization is initiated by warming the plate to 37°C and adding GTP.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled plate reader.[16]

  • Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to the control to determine the inhibitory activity.

In Vivo Xenograft Tumor Model

Xenograft Model Workflow Workflow for In Vivo Xenograft Study Start Inject cancer cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Start->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer test compound and vehicle control Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Sacrifice mice at endpoint (e.g., tumor size limit) Monitor->Endpoint Analyze Excise and weigh tumors; perform further analysis (e.g., histology, western blot) Endpoint->Analyze

In Vivo Xenograft Model Workflow

Methodology:

  • Cell Implantation: A specific number of human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[17][18]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Analysis: Tumors are excised, weighed, and may be further analyzed by histology, immunohistochemistry, or western blotting to assess target engagement and downstream effects.

Summary and Conclusion

This compound and other covalent inhibitors targeting Cys-239 of β-tubulin, such as T0070907 and AITC, represent a promising area of research in cancer therapeutics. Their mechanism of covalent binding offers the potential for sustained inhibition and efficacy against multidrug-resistant tumors.

Based on the available preclinical data:

  • This compound has demonstrated potent in vitro cytotoxicity and in vivo efficacy, and has progressed to clinical trials, although its current development status is unclear.

  • T0070907 , initially identified as a PPARγ antagonist, also exhibits antitubulin activity through covalent modification of Cys-239 and has shown in vivo efficacy in reducing metastasis in a colorectal cancer model.

  • Allyl isothiocyanate (AITC) , a natural product, shows broad-spectrum in vitro cytotoxicity against various cancer cell lines and has demonstrated in vivo antitumor activity in multiple xenograft models. Its potential as a standalone or combination therapy warrants further investigation.

  • N,N′-ethylene-bis(iodoacetamide) (EBI) serves primarily as a valuable research tool for studying tubulin biochemistry, and its potential as a therapeutic agent is not well-established.

The novel finding that these Cys-239 modifiers may induce tubulin degradation opens up new avenues for the design of a third class of tubulin inhibitors. Further head-to-head comparative studies under standardized conditions are necessary to definitively determine the relative potency and therapeutic potential of these covalent tubulin inhibitors. Researchers are encouraged to build upon these findings to develop more effective and selective anticancer therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Batabulin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Batabulin Sodium, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to correct procedures minimizes risks to personnel and prevents the release of this potent, aquatic-toxic compound into the ecosystem. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to manage its waste as hazardous. The primary directive for its disposal is to entrust it to an approved waste disposal plant[1].

Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to final collection.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety glasses

  • Lab coat

  • Chemically resistant gloves

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Container Labeling: All waste containers must be labeled with the following information:

  • "Hazardous Waste"

  • "this compound"

  • The primary hazards: "Toxic," "Aquatic Hazard"

  • Accumulation start date

4. Storage: Store waste containers in a designated, secure area away from incompatible materials. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1]. Ensure containers are tightly sealed to prevent leaks or spills.

5. Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS or a licensed hazardous waste disposal contractor.

6. Emergency Procedures:

  • Spills: In case of a spill, contain the material using an appropriate absorbent. Collect the spilled material and absorbent into a sealed container for hazardous waste disposal. Ventilate the area if necessary.

  • Personal Contamination: If skin or eye contact occurs, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Quantitative Data Summary

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[1]

Experimental Protocols Cited

The provided information does not contain detailed experimental protocols for the disposal of this compound. The standard procedure is chemical waste incineration by a licensed facility. The key directive is P501: "Dispose of contents/ container to an approved waste disposal plant"[1].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Batabulin_Disposal_Workflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage disposal_request Request Disposal via Institutional EHS storage->disposal_request end Professional Disposal by Approved Waste Facility disposal_request->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Batabulin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Batabulin Sodium in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

Recommended PPE:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[1][2]

  • Skin Protection:

    • Wear protective gloves (e.g., nitrile) and ensure they are changed regularly and after any sign of contamination.[2]

    • Wear a lab coat or other protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: In case of insufficient ventilation or when handling the powder form where dust formation is possible, wear suitable respiratory equipment.[1][2]

General Handling Precautions:

  • Avoid inhalation of dust or aerosols.[3]

  • Prevent contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]

  • Wash hands thoroughly after handling the compound.[1][3]

  • Use the substance in a well-ventilated area, preferably in a chemical fume hood.[3]

Hazard Identification and First Aid

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H410: Very toxic to aquatic life with long-lasting effects.[3]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

Storage and Disposal

Storage:

  • Powder: Store at -20°C for up to 3 years.[4]

  • In Solvent: Store at -80°C for up to 6 months or -20°C for up to 1 month.[5]

  • Keep the container tightly sealed in a cool, well-ventilated area.[3]

  • Protect from direct sunlight and sources of ignition.[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Avoid release to the environment.[1][3] Spillage should be collected.[3]

  • This material is classified as a water pollutant and should be prevented from contaminating soil or entering sewage and drainage systems.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available research.

In Vitro Activity Value Cell Line Reference
IC50 (Tubulin Polymerization Inhibition)2 µMBovine Brain[6]
IC50 (Cytotoxicity)11-165 nMVarious Cancer[6]
G2/M Cell Cycle Arrest30-300 nM (24 hrs)MCF-7[5][7]
Apoptosis Induction30-300 nM (24-48 hrs)MCF-7[5][7]
In Vivo Efficacy Dosage Animal Model Effect Reference
Tumor Growth Inhibition40 mg/kg (i.p., once weekly)Mouse Xenograft (CCRF-CEM & CEM/VBL100)Reduced tumor volume[5][6]

Experimental Protocols

Cell-Based Assay for Cell Cycle Analysis and Apoptosis

This protocol is based on studies conducted on MCF-7 breast cancer cells.[5][7]

1. Cell Culture:

  • Culture MCF-7 cells in appropriate media and conditions until they reach the desired confluence.

2. Treatment with Batabulin:

  • Prepare a stock solution of Batabulin in a suitable solvent (e.g., DMSO).
  • Treat the cells with varying concentrations of Batabulin (e.g., 30 nM, 100 nM, 300 nM).
  • Include a vehicle-treated control group.

3. Incubation:

  • For cell cycle analysis, incubate the cells for 24 hours.
  • For apoptosis analysis, incubate for 24 to 48 hours.

4. Cell Harvesting and Staining:

  • After incubation, harvest the cells.
  • For cell cycle analysis, fix the cells and stain with a DNA-binding dye (e.g., propidium iodide).
  • For apoptosis analysis, use an appropriate assay (e.g., Annexin V staining) to detect apoptotic cells.

5. Data Acquisition and Analysis:

  • Analyze the stained cells using a flow cytometer.
  • For cell cycle analysis, quantify the percentage of cells in the G2/M phase. An increase in the 4n DNA content indicates G2/M arrest.
  • For apoptosis analysis, quantify the percentage of apoptotic cells.

In Vivo Tumor Growth Inhibition Study

This protocol is based on a mouse xenograft model using drug-sensitive (CCRF-CEM) lymphoblastic leukemia cells.[5][6]

1. Animal Model:

  • Use male athymic nude mice.

2. Tumor Implantation:

  • Implant CCRF-CEM cells subcutaneously to establish tumors.

3. Treatment:

  • Once tumors are established, administer Batabulin at a dose of 40 mg/kg.
  • The administration route is intraperitoneal injection.
  • Treatment is given once per week on specified days (e.g., days 5, 12, and 19 post-implantation).

4. Monitoring:

  • Monitor tumor volume and the general health of the mice throughout the study.

5. Endpoint and Analysis:

  • At the end of the study, sacrifice the animals and excise the tumors.
  • Compare the tumor growth in the Batabulin-treated group to a control group to determine the efficacy of the treatment.

Diagrams

Mechanism of Action of this compound

Batabulin_Mechanism Batabulin This compound Tubulin β-Tubulin Isotypes (β1, β2, β4) Batabulin->Tubulin Cys239 Covalent Binding to Cys-239 Tubulin->Cys239 Disruption Disruption of Microtubule Polymerization Cys239->Disruption Cytoskeleton Cytoskeleton Collapse Disruption->Cytoskeleton CellCycle G2/M Cell Cycle Arrest Cytoskeleton->CellCycle Apoptosis Apoptotic Cell Death CellCycle->Apoptosis

Caption: Mechanism of action of this compound.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Personal Protective Equipment (PPE) Area Work in Ventilated Area (Fume Hood) Prep->Area Weigh Weigh this compound Area->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Decontaminate Decontaminate work surfaces Dissolve->Decontaminate Waste Dispose of waste in approved container Decontaminate->Waste RemovePPE Remove and dispose of PPE Waste->RemovePPE Wash Wash hands thoroughly RemovePPE->Wash

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Batabulin Sodium
Reactant of Route 2
Reactant of Route 2
Batabulin Sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.